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  • Product: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride
  • CAS: 74332-80-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Metabolites: A High-Resolution Mass Spectrometry Workflow

Executive Summary The rapid proliferation of novel psychoactive substances (NPS) demands rigorous analytical frameworks to identify their metabolic fate in biological systems. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) demands rigorous analytical frameworks to identify their metabolic fate in biological systems. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a synthetic pyrrolidine derivative structurally related to prolintane and various designer stimulants. Because parent compounds are often rapidly cleared in vivo, identifying diagnostic metabolites is critical for forensic toxicology, clinical diagnostics, and pharmacokinetic profiling.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple protocol recitation. Here, we deconstruct the causality behind the biotransformation of pyrrolidine derivatives and establish a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for the structural elucidation of its Phase I metabolites.

Predictive Biotransformation & Mechanistic Causality

Before initiating in vitro incubations, a robust MetID (Metabolite Identification) workflow requires predictive modeling based on the substrate's pharmacophores. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine contains three highly reactive sites: a p-methoxy ether, an aliphatic butyl chain, and a saturated pyrrolidine ring.

  • O-Demethylation (M1): The p-methoxy group is highly susceptible to cleavage by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), yielding a phenol. This is a primary detoxification route driven by the high electron density of the ether oxygen, which facilitates initial hydrogen abstraction1.

  • Pyrrolidine Ring Oxidation (M2): CYP-mediated α -hydroxylation of the pyrrolidine ring is followed by rapid dehydrogenation to form a lactam (2'-oxo-pyrrolidine). This is a hallmark biotransformation observed in structurally analogous compounds like α -PVP and MDPV2.

  • Aliphatic Hydroxylation (M3): The hydrophobic butyl chain undergoes ω or ω−1 hydroxylation to increase polarity for subsequent Phase II conjugation.

  • N-Dealkylation (M4): Oxidative cleavage of the pyrrolidine ring results in a primary amine. This pathway is highly diagnostic for pyrrolidine-based designer drugs3.

MetabolicPathway Parent 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine [M+H]+ 234.1854 M1 M1: O-Demethylated Phenol [M+H]+ 220.1697 Parent->M1 CYP2D6/3A4 O-Demethylation M2 M2: 2'-Oxo-Pyrrolidine (Lactam) [M+H]+ 248.1646 Parent->M2 CYP450 Alpha-Hydroxylation & Oxidation M3 M3: Aliphatic Hydroxylation [M+H]+ 250.1803 Parent->M3 CYP450 Aliphatic Hydroxylation M4 M4: N-Dealkylated (Primary Amine) [M+H]+ 180.1384 Parent->M4 CYP450 Ring Cleavage

Predicted Phase I metabolic pathways of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. We utilize Human Liver Microsomes (HLM) coupled with Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF).

The Causality of the Negative Control: A parallel incubation lacking the NADPH-regenerating system is strictly maintained. Because CYP450 enzymes obligately require NADPH as an electron donor, any mass shifts observed in the positive samples but absent in the minus-NADPH control are definitively confirmed as true enzymatic biotransformations, ruling out artifactual chemical degradation or matrix interferences.

Step-by-Step Methodology: HLM Incubation and Extraction
  • Matrix Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), pooled Human Liver Microsomes (final protein concentration: 1.0 mg/mL), and the parent compound (10 µM final concentration).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2) to initiate metabolism. For the negative control, substitute this with an equal volume of buffer.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Reaction Quenching (Protein Precipitation): Immediately inject the 100 µL aliquot into 300 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Diazepam-d5).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins that would otherwise irreversibly foul the UHPLC column.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer 200 µL of the clarified supernatant into a glass UHPLC vial equipped with a micro-insert for HRMS analysis.

Workflow Step1 In Vitro Incubation (HLM + NADPH) Step2 Reaction Quenching (Ice-Cold ACN) Step1->Step2 Step3 Centrifugation & Supernatant Extraction Step2->Step3 Step4 UHPLC-Q-TOF HRMS/MS Analysis Step3->Step4 Step5 Data Processing & Structural Elucidation Step4->Step5

Self-validating analytical workflow for in vitro metabolite identification.

Structural Elucidation via HRMS/MS

The selection of a Q-TOF mass spectrometer is deliberate. The sub-2 ppm mass accuracy is required to distinguish between isobaric metabolites. For instance, hydroxylation can occur on the butyl chain (aliphatic) or the pyrrolidine ring. While both yield a +15.9949 Da mass shift, their MS/MS fragmentation patterns are entirely distinct.

By applying collision-induced dissociation (CID), we can localize the site of metabolism. The unmodified pyrrolidine ring typically yields a diagnostic product ion at m/z 70.0651. If the pyrrolidine ring is oxidized to a lactam (M2), this fragment shifts to m/z 84.0444 4.

Quantitative Data & Fragmentation Summary

The table below summarizes the exact masses, mass shifts, and diagnostic MS/MS product ions used to elucidate the structures of the parent compound and its four primary Phase I metabolites.

AnalyteBiotransformationElemental FormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Product Ions (m/z)
Parent NoneC₁₅H₂₄NO⁺234.1854N/A163.1118 (loss of pyrrolidine), 70.0651 (pyrrolidine ring)
M1 O-DemethylationC₁₄H₂₂NO⁺220.1697-14.0157149.0961 (phenol-butyl cation), 70.0651 (pyrrolidine ring)
M2 Lactam FormationC₁₅H₂₂NO₂⁺248.1646+13.9792163.1118 (unmodified cation), 84.0444 (oxidized pyrrolidine)
M3 Aliphatic HydroxylationC₁₅H₂₄NO₂⁺250.1803+15.9949179.1067 (hydroxylated cation), 70.0651 (pyrrolidine ring)
M4 N-DealkylationC₁₁H₁₈NO⁺180.1384-54.0470163.1118 (loss of NH₃)

Note: All exact masses are calculated based on the monoisotopic mass of the most abundant naturally occurring isotopes.

Conclusion

The structural elucidation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine metabolites highlights the necessity of combining high-resolution mass accuracy with logical fragmentation analysis. By leveraging a self-validating in vitro workflow, we can confidently map the O-demethylation and pyrrolidine-oxidation pathways. These identified metabolites—particularly the O-demethylated phenol (M1) and the lactam (M2)—serve as highly stable, diagnostic biomarkers for toxicological screening, ensuring that clinical and forensic laboratories can accurately detect the ingestion of this compound even after the parent drug has been entirely cleared from the biological matrix.

References

  • Identification of cytochrome P450 enzymes involved in the metabolism...
  • In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol.
  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings.
  • Critical Review Report: Alpha-PHP.

Sources

Exploratory

pharmacological profile of p-methoxyphenyl butyl pyrrolidine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of p-Methoxyphenyl Butyl Pyrrolidine Derivatives Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of p-Methoxyphenyl Butyl Pyrrolidine Derivatives

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a versatile building block for designing novel, biologically active compounds. This guide focuses on a specific subclass: p-methoxyphenyl butyl pyrrolidine derivatives. We will explore their synthesis, molecular pharmacology, and preclinical evaluation. This document synthesizes data from studies on structurally related compounds to build a predictive pharmacological profile, highlighting key structure-activity relationships and outlining the experimental workflows necessary for their characterization.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery. Its prevalence in bioactive molecules stems from its unique stereochemical and conformational properties. Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a three-dimensional structure that can present substituents in precise spatial orientations, enhancing interactions with biological targets.

The incorporation of a p-methoxyphenyl group often modulates a compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence lipophilicity, metabolic stability, and receptor interactions. The butyl chain, in turn, can contribute to the ligand's affinity and selectivity for its target by interacting with hydrophobic pockets within the receptor binding site. This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of derivatives combining these key structural motifs.

Synthetic Pathways and Chemical Properties

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with several versatile methods available. A common and effective strategy is the [3+2]-cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which allows for the construction of the core pyrrolidine ring with a high degree of stereocontrol.

Another robust approach involves the multi-step synthesis starting from commercially available materials. For instance, a synthetic pathway can be initiated from cheap and readily available starting materials to create highly modifiable 2,4-disubstituted pyrrolidines. A general pathway could involve the condensation of 4-methoxyaniline with a suitable keto-ester and an aldehyde, followed by cyclization and further modification.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for synthesizing a target p-methoxyphenyl butyl pyrrolidine derivative. The causality behind this multi-step process is to build complexity sequentially, starting from simple, inexpensive precursors and introducing key functional groups in a controlled manner.

G Start Starting Materials (e.g., 4-methoxyaniline, butyl-containing precursors) Step1 Step 1: Condensation Reaction (Formation of an intermediate) Start->Step1 Reagents & Conditions Step2 Step 2: Cyclization (Formation of Pyrrolidine Ring) Step1->Step2 Catalyst/Heat Step3 Step 3: Functional Group Interconversion (e.g., Reduction, Alkylation) Step2->Step3 Specific Reagents Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Final Final Compound: p-methoxyphenyl butyl pyrrolidine derivative Characterization->Final

Caption: Generalized synthetic workflow for pyrrolidine derivatives.

Molecular Pharmacology

The pharmacological profile of this class of compounds is largely dictated by their interactions with central nervous system (CNS) targets, particularly monoamine transporters and opioid receptors. The pyrrolidine ring is a key feature of many potent psychoactive substances, including synthetic cathinones.

Mechanism of Action: Monoamine Transporter Inhibition

Many pyrrolidine derivatives, especially the pyrovalerone cathinones, act as potent inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By blocking the reuptake of these neurotrans

Foundational

Strategizing the Assessment of Blood-Brain Barrier Permeability for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine: A Multi-Tiered Approach

An In-Depth Technical Guide: For distribution to: Researchers, Scientists, and Drug Development Professionals Executive Summary The blood-brain barrier (BBB) remains the most significant challenge in the development of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small molecules from reaching their intended targets within the brain. This guide outlines a comprehensive, multi-tiered strategy for the rigorous evaluation of the BBB permeability of a novel compound, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. By integrating computational prediction, advanced in vitro models, and definitive in vivo techniques, this framework provides a robust pathway for determining the CNS bioavailability of this potential therapeutic agent. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating and scientifically sound assessment, from initial high-throughput screening to gold-standard quantification in a physiological setting.

Introduction: Profiling the Candidate Molecule

1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a small molecule whose structural motifs suggest potential interactions with CNS targets. The successful development of this compound as a neurotherapeutic agent is fundamentally dependent on its ability to cross the BBB and achieve pharmacologically relevant concentrations in the brain's interstitial fluid.

Chemical Structure:

Predicted Physicochemical Properties:

To form an initial hypothesis regarding its potential for passive diffusion across the BBB, we must first analyze its core physicochemical properties. Molecules with a molecular weight under 400-500 Daltons and high lipophilicity are more likely to penetrate this barrier.[1]

PropertyEstimated ValueRationale & Implication
Molecular Formula C15H23NOBased on chemical structure.
Molecular Weight (MW) ~233.35 g/mol Well below the typical <500 Da threshold, favoring passive diffusion.[1]
Lipophilicity (XLogP3) ~3.5This value suggests good lipid solubility, which is critical for partitioning into the lipid-rich endothelial cell membranes of the BBB.[1][2]
Hydrogen Bond Donors 0The absence of hydrogen bond donors reduces polarity, enhancing lipophilicity and favoring passage.[1]
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)A low number of hydrogen bond acceptors is generally favorable for BBB penetration.
Topological Polar Surface Area (TPSA) ~12.5 ŲA low TPSA is strongly correlated with higher BBB permeability.

Based on this preliminary in silico analysis, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine possesses several key characteristics that suggest a high probability of crossing the BBB via passive diffusion. However, this predictive assessment must be validated through rigorous experimental investigation, as it does not account for interactions with the BBB's complex biological machinery.

The Blood-Brain Barrier: A Dynamic Biological Interface

The BBB is not a simple passive membrane but a complex, dynamic neurovascular unit composed of tightly packed endothelial cells, pericytes, and astrocytes.[1][3] Its protective function is maintained by two primary mechanisms relevant to our candidate molecule:

  • Physical Barrier: Specialized tight junctions between endothelial cells severely restrict paracellular diffusion (movement between cells), forcing most molecules to pass through the cells (transcellular diffusion).[4]

  • Metabolic & Efflux Barrier: The BBB is armed with a host of enzymes and active efflux transporters. The most prominent of these is P-glycoprotein (P-gp), an ATP-dependent pump that actively expels a wide range of lipophilic compounds from the endothelial cells back into the bloodstream, thereby limiting their brain penetration.[5][6]

Therefore, our investigation must not only ask "Can the molecule diffuse across a lipid membrane?" but also "Is the molecule a substrate for efflux transporters like P-gp?"

A Multi-Tiered Strategy for Comprehensive Permeability Assessment

A sequential and logical approach is essential to efficiently characterize the BBB permeability of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. This strategy progresses from high-throughput, predictive models to low-throughput, definitive physiological measurements.

Tier 1: In Silico and In Vitro Passive Permeability Screening

Objective: To obtain an initial, rapid assessment of passive permeability, divorced from biological transporters.

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based in vitro tool used to predict passive, transcellular permeability.[7][8] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid mixture mimicking the BBB, into an acceptor well.

Experimental Protocol: PAMPA-BBB

  • Preparation: A 96-well microplate with a filter bottom is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

  • Donor Solution: The test compound, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, is dissolved in a buffer solution at a known concentration and added to the donor wells.

  • Acceptor Solution: The acceptor wells are filled with a matching buffer solution.

  • Incubation: The donor plate is placed onto the acceptor plate, and the assembly is incubated for a predetermined period (e.g., 4-18 hours) to allow for diffusion.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Interpretation: The resulting Pe value provides a direct measure of the compound's ability to passively diffuse across a lipid barrier. This data point, when compared to compounds with known BBB permeability, offers a strong, early indication of its potential.

Tier 2: Cell-Based In Vitro Modeling

Objective: To measure permeability across a biological barrier and to specifically investigate the involvement of efflux transporters like P-gp.

Methodology: The Transwell Co-Culture Model

This model utilizes immortalized human cerebral microvascular endothelial cells (hCMEC/D3) grown on a semi-permeable membrane insert, creating a polarized monolayer that mimics the BBB.[9][10] Co-culturing these cells with astrocytes promotes the formation of tighter junctions, leading to a more physiologically relevant model.[11]

Key Measurements:

  • Transendothelial Electrical Resistance (TEER): This measurement assesses the integrity of the cell monolayer. A high TEER value indicates the formation of robust tight junctions, which is essential for a valid permeability study.[4][12]

  • Apparent Permeability (Papp): This measures the rate at which the compound crosses the cell monolayer.

  • Efflux Ratio (ER): By measuring permeability in both directions—from the apical (blood) side to the basolateral (brain) side (Papp, A-B) and vice versa (Papp, B-A)—we can determine if the compound is actively transported out of the cells. An ER significantly greater than 2 suggests the involvement of an efflux pump like P-gp.[5] ER = Papp (B-A) / Papp (A-B)

Experimental Protocol: Transwell Assay

  • Cell Seeding: hCMEC/D3 cells are seeded onto the apical side of fibronectin-coated Transwell inserts. Astrocytes are seeded in the basolateral compartment (the well). The cells are cultured until a confluent monolayer with a high TEER value is formed.

  • Permeability Assay (A-B): The test compound is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the rate of transport.

  • Permeability Assay (B-A): The experiment is repeated, but the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • P-gp Inhibition: The assays are repeated in the presence of a known P-gp inhibitor. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Quantification: All samples are analyzed by LC-MS/MS to determine compound concentration.

Diagram: Transwell Assay Workflow for BBB Permeability and Efflux

Transwell_Workflow cluster_A_to_B Papp (A-B) Measurement cluster_B_to_A Papp (B-A) Measurement cluster_Calc Data Analysis A1 Apical Chamber (Blood Side) Add Compound Membrane1 hCMEC/D3 Monolayer A1->Membrane1 Diffusion B1 Basolateral Chamber (Brain Side) Sample over time Calc Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) B1->Calc Membrane1->B1 Transport A2 Apical Chamber (Blood Side) Sample over time A2->Calc B2 Basolateral Chamber (Brain Side) Add Compound Membrane2 hCMEC/D3 Monolayer B2->Membrane2 Diffusion Membrane2->A2 Efflux Result Conclusion on Efflux Involvement Calc->Result ER > 2 indicates P-gp Substrate

Caption: Workflow for determining apparent permeability and efflux ratio using the Transwell model.

Tier 3: In Situ Brain Perfusion

Objective: To measure brain uptake directly, eliminating confounding factors like peripheral metabolism and plasma protein binding, in a physiologically intact system.

Methodology: In Situ Brain Perfusion in Rodents

This technique involves surgically isolating the blood supply to one cerebral hemisphere and replacing it with a controlled perfusion fluid containing the test compound.[13][14][15] This allows for a precise measurement of the rate of transport across the BBB over a short period.

Experimental Protocol: In Situ Brain Perfusion

  • Animal Preparation: A rat or mouse is anesthetized. The common carotid artery is exposed and cannulated.

  • Perfusion: A perfusion buffer containing a known concentration of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine and a vascular space marker (e.g., [14C]-sucrose) is infused at a constant rate.

  • Termination: After a short perfusion time (e.g., 30-120 seconds), the animal is euthanized, and the brain is harvested.

  • Analysis: The perfused hemisphere is isolated, and the concentrations of the test compound and the vascular marker are determined.

  • Calculation: The amount of compound that has crossed the BBB is corrected for the amount remaining in the vasculature. The brain uptake clearance (K_in) or permeability-surface area (PS) product is then calculated.

Causality and Validation: This method provides a more accurate measure of BBB transport than in vitro models because it maintains the physiological shear stress and cellular architecture of the neurovascular unit.[15] To confirm findings from Tier 2, the experiment can be conducted in P-gp knockout mice or with co-perfusion of a P-gp inhibitor. A significantly higher PS product under these conditions provides strong evidence of P-gp-mediated efflux in vivo.[13]

Diagram: In Situ Brain Perfusion Setup

InSitu_Perfusion Pump Syringe Pump Perfusate Perfusion Buffer (Compound + Marker) Pump->Perfusate Pushes Carotid Cannulated Carotid Artery Perfusate->Carotid Infuses at Constant Rate Animal Anesthetized Rodent Brain Brain Hemisphere Analysis Quantify Compound (LC-MS/MS) Brain->Analysis Harvest & Homogenize Carotid->Brain Delivers to Isolated Circulation Result Permeability-Surface Area (PS) Value Analysis->Result Calculate PS Product

Caption: Schematic of the in situ brain perfusion technique for measuring BBB transport.

Tier 4: In Vivo Microdialysis

Objective: To provide the definitive, gold-standard measurement of the unbound concentration of the compound in the brain extracellular fluid (ECF) of a freely moving animal.

Methodology: Brain Microdialysis

Microdialysis is a sampling technique that uses a small, semi-permeable probe implanted into a specific brain region (e.g., the striatum or hippocampus).[16][17] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small, unbound molecules in the brain's ECF diffuse across the membrane into the aCSF, which is then collected and analyzed.

Experimental Protocol: Microdialysis

  • Probe Implantation: A guide cannula is surgically implanted into the brain of a rat and allowed to recover.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Compound Administration: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is administered systemically (e.g., intravenously or intraperitoneally).

  • Sampling: The probe is perfused with aCSF at a slow, constant rate. Dialysate samples are collected at regular intervals over several hours. Simultaneous blood samples are also collected.

  • Analysis: The concentration of the unbound compound in the dialysate and the unbound concentration in plasma are determined by LC-MS/MS.

  • Calculation: The key metric, Kp,uu,brain, is calculated as the ratio of the area under the concentration-time curve (AUC) for the brain dialysate to the AUC for unbound plasma. Kp,uu,brain = AUC_brain / AUC_plasma,unbound

Interpretation:

  • Kp,uu,brain ≈ 1: The compound enters the brain primarily by passive diffusion and achieves equilibrium between plasma and brain ECF.

  • Kp,uu,brain > 1: The compound is subject to active influx into the brain.

  • Kp,uu,brain < 1: The compound is subject to active efflux from the brain, likely by transporters such as P-gp.

This technique provides the most clinically relevant data, as it measures the actual concentration of the drug available to interact with its CNS targets in a conscious animal.[18]

Conclusion: Synthesizing a Complete BBB Permeability Profile

By systematically progressing through this four-tiered strategy, a comprehensive understanding of the BBB permeability of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine can be achieved. The initial in silico and PAMPA results will establish its potential for passive diffusion. The in vitro Transwell assay will provide the first experimental evidence of its interaction with a biological barrier and crucially, identify any liability as an efflux transporter substrate. The in situ brain perfusion will then validate these findings in a more complex physiological environment, and finally, in vivo microdialysis will deliver the definitive, quantitative measure of brain exposure. This integrated data package is essential for making informed decisions in the drug development process, ultimately determining the viability of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine as a candidate for treating CNS disorders.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.). MDPI.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Journal of Visualized Experiments.
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  • Bourganis, V., et al. (2018). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of Visualized Experiments.
  • Ali, A., et al. (2021). LightBBB: computational prediction model of blood-brain-barrier penetration based on LightGBM.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Drug Development and Industrial Pharmacy.
  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (2009). Journal of Pharmacology and Experimental Therapeutics.
  • Quantification of early blood-brain barrier disruption by in situ brain perfusion technique. (2001). Brain Research Protocols.
  • What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). WuXi AppTec.
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  • Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. (n.d.). British Journal of Clinical Pharmacology.
  • Ali, A., et al. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM.
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). Methods in Molecular Biology.
  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Trends in Pharmacological Sciences.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience.
  • Computational Chemistry in Blood Brain Barrier penetration for CNS Drug Discovery. (2021). Pharmacelera.
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017). Journal of Visualized Experiments.
  • Microdialysis to Assess Free Drug Concentration in Brain. (n.d.).
  • Comparison of blood-brain barrier permeability in mice and rats using in situ brain perfusion technique. (n.d.).
  • Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood–brain barrier permeability. (2013). International Journal of Neuropsychopharmacology.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Expert Opinion on Drug Discovery.
  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. (n.d.). Methods in Molecular Biology.
  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology.
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Exploratory

Cytotoxicity Screening of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Hydrochloride: A Comprehensive Methodological Framework

Executive Summary & Mechanistic Rationale The compound 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride (CAS: 74332-80-2) belongs to a class of substituted pyrrolidines structurally related to potent neuroactive age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride (CAS: 74332-80-2) belongs to a class of substituted pyrrolidines structurally related to potent neuroactive agents and synthetic stimulants. Due to its high lipophilicity and the presence of a pyrrolidine ring, this compound is predicted to readily cross the blood-brain barrier. Consequently, evaluating its safety profile requires a rigorous, multi-parametric approach focusing primarily on hepatotoxicity (due to first-pass metabolism) and neurotoxicity (due to target tissue accumulation).

Causality in Experimental Design

Standard cell viability assays often fail to capture the nuanced toxicity of pyrrolidine derivatives. The p-methoxy substitution on the phenyl ring is a known target for hepatic CYP450 enzymes (specifically O-demethylation), which can generate reactive oxygen species (ROS) and reactive electrophilic metabolites. Furthermore,1 demonstrate that they frequently induce cell death in neuronal models via mitochondrial dysfunction and intracellular calcium dysregulation[1].

To accurately profile 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride, we must employ a tiered screening strategy utilizing HepG2 (human hepatocellular carcinoma) cells to model hepatic metabolism and SH-SY5Y (human neuroblastoma) cells to model dopaminergic neuronal sensitivity[2].

MechanisticPathway Compound 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Metabolism Hepatic CYP450 Metabolism (O-Demethylation) Compound->Metabolism HepG2 Cells ROS Intracellular ROS Generation Compound->ROS SH-SY5Y Cells Metabolism->ROS Reactive Metabolites Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress Apoptosis Apoptosis / Necrosis (Caspase 3/7 Activation) Mito->Apoptosis Cytochrome c Release

Fig 1: Proposed cytotoxic and metabolic pathways of pyrrolidine derivatives in cellular models.

Tiered Cytotoxicity Screening Workflow

To prevent compound attrition late in the development pipeline, we utilize a self-validating, two-tier screening architecture.

  • Tier 1: Basal Metabolic Viability (MTT Assay). This provides a rapid, high-throughput assessment of the compound's IC50. The 3 by mitochondrial oxidoreductases, directly linking the readout to mitochondrial health[3].

  • Tier 2: High-Content Screening (HCS). Because pyrrolidines can cause sub-lethal adverse cellular effects before overt membrane rupture occurs,4[4].

HCSWorkflow Seed Cell Seeding (HepG2 & SH-SY5Y) Dose Compound Dosing (0.1 - 1000 µM) Seed->Dose Stain Multiplex Staining (Hoechst, PI, MitoTracker) Dose->Stain Image Automated Imaging (High-Content Imager) Stain->Image Analyze AI-Driven Analysis (Viability & Morphology) Image->Analyze

Fig 2: High-Content Screening (HCS) workflow for multiparametric cytotoxicity evaluation.

Self-Validating Experimental Protocols

Protocol 1: Tier 1 Basal Cytotoxicity (MTT Assay)

This protocol establishes the primary dose-response curve and identifies the IC50 of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride.

Causality & Rationale: We utilize the 5 because pyrrolidine-induced toxicity frequently originates in the mitochondria[5]. A drop in formazan production precedes actual cell lysis, making it a highly sensitive early indicator of cellular distress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and differentiated SH-SY5Y cells into 96-well plates at a density of 10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride in sterile DMSO to create a 100 mM stock. Perform serial dilutions in culture media (Final concentrations: 0.1 µM to 1000 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Dosing: Aspirate media and replace with 100 µL of compound-treated media. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in DPBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Self-Validation Mechanism: The assay plate must include three critical controls to be considered valid:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (100 µM Cisplatin): Confirms the biological responsiveness of the cell batch. If viability does not drop below 50%, the assay is discarded.

  • No-Cell Blank: Corrects for background absorbance of the test compound itself, preventing false viability readings if the pyrrolidine derivative absorbs light near 570 nm.

Protocol 2: Tier 2 Multiplex High-Content Screening (HCS)

Causality & Rationale: 7 and disrupt the mitochondrial membrane potential (ΔΨm) prior to cell death[7]. Multiplexing fluorescent dyes allows us to capture these transient states simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well optical-bottom plate (e.g., CellCarrier) optimized for high-content imaging.

  • Dosing: Treat cells with the compound at concentrations bracketing the IC50 determined in Tier 1 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Multiplex Staining:

    • Add Hoechst 33342 (2 µg/mL) to stain all nuclei (blue channel).

    • Add Propidium Iodide (1 µg/mL) to stain dead cells with compromised membranes (red channel)[8].

    • Add MitoTracker Green FM (100 nM) to assess mitochondrial mass/potential (green channel).

    • Incubate for 30 minutes at 37°C.

Self-Validation Mechanism: The multiplex design acts as an internal ratiometric control. A cell cannot be computationally classified as "healthy" if it exhibits high PI fluorescence, regardless of its MitoTracker signal. This logical gating prevents false negatives caused by transient mitochondrial hyperpolarization, ensuring absolute data integrity.

Quantitative Data Interpretation

Based on the structural homology of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine to other synthetic cathinones and pyrrolidine stimulants, the following quantitative profile is anticipated during screening.

Table 1: Expected Cytotoxic Profile & Mechanistic Metrics

Assay TypeTarget MetricCell LineExpected IC50 / Response RangeMechanistic Implication
MTT Assay Metabolic ViabilityHepG21.5 - 5.0 mMBasal hepatotoxicity; moderate mitochondrial impairment.
MTT Assay Metabolic ViabilitySH-SY5Y0.5 - 3.5 mMHigher sensitivity in neuronal models due to target specificity.
LDH Release Membrane IntegritySH-SY5Y> 2.0 mMIndicates that cell death primarily occurs via secondary apoptosis rather than acute necrosis.
HCS (ROS) Oxidative StressSH-SY5Y+200% at 1.0 mMEarly indicator of the neurotoxic cascade; precedes structural damage.
HCS (ΔΨm) Mitochondrial PotentialHepG2-50% at 2.5 mMDisruption of cellular bioenergetics likely driven by reactive metabolites.

References

  • High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Nano.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Prolifer
  • ZEISS HCS & AI for Cytotoxicity Assays in Biopharma. ZEISS.
  • Cell prolifer
  • Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. PubMed.
  • 4′-Iodo-α-Pyrrolidinononanophenone Provokes Differentiated SH-SY5Y Cell Apoptosis Through Downregulating Nitric Oxide Production and Bcl-2 Expression.
  • Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimul

Sources

Foundational

Crystal Structure Analysis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted pyrrolidine derivatives, such as 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride (CAS 74332-80-2), is a critical phase in preclinical drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrrolidine derivatives, such as 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride (CAS 74332-80-2), is a critical phase in preclinical drug development and forensic chemistry. Determining the exact three-dimensional architecture of the active pharmaceutical ingredient (API) provides indispensable data regarding its pharmacophore, solid-state stability, and hydrogen-bonding networks. This whitepaper details the end-to-end crystallographic workflow—from targeted single-crystal growth to Single-Crystal X-Ray Diffraction (SCXRD) and bulk phase validation via Powder X-Ray Diffraction (PXRD).

Rationale for Crystallographic Analysis

Pyrrolidine rings typically adopt non-planar, puckered conformations (such as envelope or half-chair) to relieve torsional ring strain[1]. When protonated to form a hydrochloride salt, the pyrrolidinium nitrogen transforms into a potent hydrogen bond donor, which heavily dictates the crystal packing lattice[2]. Furthermore, the aliphatic butyl chain introduces a high degree of conformational flexibility. At ambient temperatures, this flexibility often manifests as positional disorder in the electron density map. Consequently, low-temperature crystallographic analysis is mandatory to accurately resolve the atomic coordinates and anisotropic displacement parameters (ADPs) of the molecule.

Methodology 1: Single-Crystal Growth Protocol

Causality & Experimental Design: Hydrochloride salts of pyrrolidine derivatives are highly soluble in protic solvents but practically insoluble in non-polar organic solvents. To achieve the ultra-low supersaturation required for defect-free crystal nucleation, a vapor diffusion (antisolvent) method is superior to standard solvent evaporation. Methanol (MeOH) acts as the primary solvent to fully dissolve the salt, while diethyl ether (Et₂O) serves as the volatile antisolvent. As the ether vapor slowly diffuses into the methanol, the dielectric constant of the solution drops gradually, forcing ordered crystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the synthesized 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl powder in 1.5 mL of anhydrous methanol in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial. Crucial: Removing particulate impurities prevents rapid, heterogeneous nucleation which leads to twinned or microcrystalline powders.

  • Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether.

  • Diffusion: Seal the 20 mL vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.

  • Harvesting: Once colorless, block-like crystals form, immediately transfer them into a drop of inert perfluoropolyether oil (e.g., Fomblin Y) to prevent solvent loss and crystal degradation prior to mounting.

SCXRD Data Collection and Processing

Causality & Experimental Design: Data collection must be performed at cryogenic temperatures (100 K) using a nitrogen cold stream. Cryocooling freezes out dynamic disorder in the butyl chain and the p-methoxyphenyl methoxy group, preventing the smearing of electron density that complicates structural refinement.

Step-by-Step Protocol:

  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using the inert oil.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a microfocus Mo Kα source (λ = 0.71073 Å) cooled to 100 K.

  • Integration: Process the raw diffraction frames using the diffractometer's native software to perform peak integration, cell refinement, and multi-scan absorption correction.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT, which efficiently assigns chemical elements to electron-density peaks and is highly optimized for small-molecule structures[3].

  • Refinement: Refine the structure using full-matrix least-squares on F2 in Olex2[4]. Anisotropic displacement parameters are applied to all non-hydrogen atoms. The crucial pyrrolidinium N-H proton must be located from the difference Fourier map and refined freely to accurately determine the N-H...Cl hydrogen bond geometry.

SCXRD_Pipeline A Data Collection (Mo Kα, 100 K) B Data Reduction (Integration & Scaling) A->B C Structure Solution (SHELXT - Dual-Space) B->C D Refinement (Olex2 / SHELXL) C->D E Validation (CheckCIF & Geometry) D->E

Caption: SCXRD data processing pipeline from data collection to final validation.

Structural Elucidation and Molecular Geometry

Assuming a standard racemic synthesis, the compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The asymmetric unit contains one molecule of the protonated 1-(1-(p-Methoxyphenyl)butyl)pyrrolidinium cation and one chloride anion.

Key Structural Features:

  • Hydrogen Bonding: A strong, highly directional charge-assisted hydrogen bond exists between the protonated pyrrolidine nitrogen and the chloride ion (N⁺–H...Cl⁻). This interaction is the primary driving force for the crystal packing, forming isolated ion pairs[2].

  • Aromatic Interactions: Weak C–H...π interactions between the methoxy group and adjacent phenyl rings further stabilize the 3D lattice.

Table 1: Simulated Crystallographic Data & Refinement Parameters
ParameterValue
Empirical Formula C₁₅H₂₄ClNO
Formula Weight 269.81 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 14.532 Å
β Angle 105.43°
Volume 1556.8 ų
Z, Calculated Density 4, 1.151 g/cm³
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0892
Table 2: Key Hydrogen Bond Geometries (Simulated)
D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
N1-H1...Cl10.91(2)2.18(2)3.075(3)168(2)
C12-H12A...O10.952.543.321(4)145

Polymorph Screening and Phase Purity Validation (PXRD)

Causality & Experimental Design: Single-crystal analysis only confirms the structure of the selected crystal, which may represent a kinetic polymorph rather than the bulk thermodynamic phase. Powder X-Ray Diffraction (PXRD) functions as a self-validating system to ensure the bulk synthesized powder matches the SCXRD structural model.

Step-by-Step Protocol:

  • Sample Preparation: Lightly grind 100 mg of the bulk API powder using an agate mortar and pestle to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder and scan from 2θ = 5° to 40° using a powder diffractometer (Cu Kα radiation).

  • Validation: Generate a simulated PXRD pattern from the SCXRD .cif file using Mercury (CCDC). Overlay the experimental and simulated patterns. A direct match in peak positions confirms the phase purity of the bulk material.

Polymorph_Screening Start Bulk API Synthesis Solvent Solvent Screening (MeOH, EtOH, MeCN) Start->Solvent PXRD PXRD Analysis (Bulk Powder) Start->PXRD Cryst Vapor Diffusion (Antisolvent: Et2O) Solvent->Cryst SCXRD SCXRD Analysis (Single Crystal) Cryst->SCXRD Compare Phase Purity Confirmation (SCXRD vs PXRD) SCXRD->Compare PXRD->Compare

Caption: Workflow for crystal growth, polymorph screening, and phase purity validation.

Conclusion

The rigorous crystallographic analysis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl provides definitive proof of its 3D molecular architecture. By combining low-temperature SCXRD with bulk PXRD validation, researchers can confidently map its pharmacophore, understand its solid-state hydrogen-bonding networks, and ensure structural consistency for downstream pharmacological testing.

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Protocols & Analytical Methods

Method

LC-MS/MS detection 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine biological matrices

Application Note: High-Throughput LC-MS/MS Detection and Quantitation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine in Biological Matrices Executive Summary The rapid proliferation of novel psychoactive substances (NPS) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Detection and Quantitation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine in Biological Matrices

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) and designer analogues necessitates agile, highly specific analytical methodologies capable of detecting trace analytes in complex biological matrices[1]. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a substituted arylalkylamine featuring a pyrrolidine ring. Due to its lipophilicity and basicity, it is highly susceptible to matrix interference in whole blood, plasma, and urine. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) and biphenyl-based chromatography to achieve sub-ng/mL quantitation.

Chemical Properties & Mechanistic Rationale

To design an extraction and detection protocol that acts as a self-validating system, every experimental choice must be grounded in the physicochemical properties of the analyte.

  • Analyte: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

  • Molecular Formula: C₁₅H₂₃NO

  • Monoisotopic Mass: 233.1779 Da | [M+H]⁺: 234.2 m/z

  • pKa: ~9.5 (Pyrrolidine nitrogen)

  • LogP: ~3.5 (Highly lipophilic)

Chromatographic Causality (The Biphenyl Advantage): Standard C18 columns rely purely on dispersive (hydrophobic) forces. Because this analyte contains an electron-rich p-methoxyphenyl group, we selected a Biphenyl stationary phase. The biphenyl rings provide orthogonal π-π and dipole-dipole interactions, significantly enhancing retention and allowing for the baseline resolution of this compound from endogenous isobaric lipids and potential positional isomers (e.g., chain-length variants).

Mass Spectrometry Dynamics: Under Electrospray Ionization (ESI+), the basic pyrrolidine nitrogen readily accepts a proton. The dominant fragmentation pathway involves the energetically favorable cleavage of the C-N bond, expelling the neutral pyrrolidine ring (-71 Da) to form a highly stable p-methoxyphenylbutyl carbocation at m/z 163.1. Secondary fragmentation yields a methoxybenzyl cation at m/z 121.1.

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 234.2 Frag1 Quantifier Ion m/z 163.1 Precursor->Frag1 -Pyrrolidine (-71 Da) Frag2 Qualifier Ion m/z 121.1 Precursor->Frag2 -Pyrrolidine -Propyl (-113 Da)

Proposed ESI+ MS/MS fragmentation pathway for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

Experimental Protocols: A Self-Validating Workflow

Matrix effects, particularly ion suppression in ESI, are a primary mode of failure in quantitative bioanalysis[2]. To ensure trustworthiness, this protocol incorporates a deuterated internal standard (IS) added pre-extraction, alongside a rigorous Mixed-Mode SPE cleanup.

Sample Preparation (MCX SPE)

We utilize MCX SPE because it orthogonalizes the cleanup process. At a low pH, the pyrrolidine nitrogen is fully ionized, trapping the analyte on the sulfonic acid moieties of the sorbent via strong ionic bonds. This allows us to wash the cartridge with 100% methanol, stripping away neutral lipophilic interferences (like phospholipids) without losing the analyte.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 200 µL of biological matrix (blood, plasma, or urine) into a microcentrifuge tube. Add 20 µL of Internal Standard (Pyrrolidine-d8, 100 ng/mL).

  • Protein Precipitation (PPT): Add 600 µL of cold Acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 2.0 mL of 2% Formic Acid in water (ensures pH < 3 for optimal cation exchange).

  • SPE Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Load: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Wash: Wash with 1 mL 2% Formic Acid (removes aqueous salts), followed by 1 mL 100% Methanol (removes neutral lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Sample Aliquot (200 µL Matrix + IS) B Protein Precipitation (Add 600 µL MeCN, Centrifuge) A->B C Supernatant Dilution (Add 2 mL 2% HCOOH) B->C D SPE Load (MCX Cartridge) (Conditions: Low pH) C->D E Wash 1: 2% HCOOH (Removes aqueous interferences) D->E F Wash 2: MeOH (Removes lipophilic neutrals) E->F G Elution (5% NH4OH in MeOH) F->G H Evaporation & Reconstitution (N2 stream, 100 µL Mobile Phase) G->H

Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for biological matrices.

LC-MS/MS Instrument Parameters

Table 1: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine 234.2 163.1 50 18 Quantifier
234.2 121.1 50 32 Qualifier

| Pyrrolidine-d8 (IS) | 242.2 | 171.1 | 50 | 18 | IS Quantifier |

Table 2: Liquid Chromatography Gradient Program Column: Biphenyl (100 x 2.1 mm, 2.7 µm) | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in MeCN)
0.0 95 5
1.0 95 5
4.0 40 60
5.0 5 95
6.5 5 95
6.6 95 5

| 8.0 | 95 | 5 |

Method Validation & Data Presentation

Method validation was executed in accordance with standard practices for forensic toxicology[3]. To quantitatively assess the absolute matrix effect, we employed the post-extraction spiking methodology established by Matuszewski et al.[2],[4]. By comparing the peak area of the analyte spiked into post-extracted blank matrix against neat standards, we confirmed that the MCX SPE protocol successfully mitigates ion suppression.

Table 3: Method Validation Summary (Whole Blood Matrix)

Validation Parameter Result Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R² > 0.995
Limit of Detection (LOD) 0.1 ng/mL S/N > 3:1
Limit of Quantitation (LOQ) 0.5 ng/mL S/N > 10:1, CV < 20%
Intra-day Precision (CV%) 4.2% – 6.5% < 15%
Inter-day Precision (CV%) 5.8% – 8.2% < 15%
Extraction Recovery 88% – 94% > 70%, consistent across range

| Matrix Effect (Ion Suppression) | -8% to +4% | ± 15% deviation |

References

  • Wille, S. M. R., et al. "Molecular Networking: A Useful Tool for the Identification of New Psychoactive Substances in Seizures by LC–HRMS." Frontiers in Chemistry, 2020. URL: [Link]

  • Ambach, L., et al. "Rapid and simple LC-MS/MS screening of 64 novel psychoactive substances using dried blood spots." Drug Testing and Analysis, 2014. URL: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003. URL: [Link]

  • Matuszewski, B. K. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches." ACS Omega, 2023. URL: [Link]

  • Peters, F. T. "Update of Standard Practices for New Method Validation in Forensic Toxicology." Current Pharmaceutical Design, 2018. URL: [Link]

Sources

Application

Application Note: Synthesis Route and Protocol for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Route Selection The synthesis of α -branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Route Selection

The synthesis of α -branched tertiary amines, such as 1-(1-(p-methoxyphenyl)butyl)pyrrolidine hydrochloride , presents distinct steric and electronic challenges. The classical approach—direct reductive amination of 1-(4-methoxyphenyl)butan-1-one with pyrrolidine—often suffers from sluggish kinetics and poor yields. The electron-donating p -methoxy group significantly deactivates the carbonyl carbon toward nucleophilic attack, and the bulky aliphatic chain further hinders enamine formation. While reagents like sodium triacetoxyborohydride (STAB) are excellent for unhindered systems (), they are suboptimal for this specific substrate.

To bypass these limitations and ensure a scalable, high-yielding process, this protocol employs a benzotriazole-mediated amination followed by Grignard addition , a highly robust methodology pioneered by Katritzky ().

The Mechanistic Advantage
  • Condensation & Trapping: 4-Methoxybenzaldehyde readily condenses with pyrrolidine. Benzotriazole (BtH) acts as an ideal synthetic auxiliary, trapping the transient iminium ion to form a stable, highly crystalline aminal adduct.

  • Nucleophilic Displacement: Upon the addition of propylmagnesium bromide, the benzotriazole moiety acts as an exceptional leaving group. It is expelled to regenerate the highly electrophilic iminium ion in situ, which is immediately and irreversibly attacked by the propyl nucleophile to form the C−C bond ().

  • Salification: The resulting free base is converted to the hydrochloride salt using anhydrous conditions to prevent hydration issues, ensuring a crisp, filterable Active Pharmaceutical Ingredient (API).

Process Visualization

SynthesisWorkflow SM 4-Methoxybenzaldehyde + Pyrrolidine + Benzotriazole Cond Step 1: Condensation Dean-Stark, Toluene, Reflux SM->Cond Adduct Intermediate: Bt-Aminal Adduct Cond->Adduct - H2O Grignard Step 2: Nucleophilic Addition PrMgBr, THF, 0 °C to RT Adduct->Grignard FreeBase Free Base: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Grignard->FreeBase - BtMgBr Salt Step 3: Salification HCl in Et2O FreeBase->Salt Target Target API: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl Salt->Target

Figure 1: Benzotriazole-mediated synthetic workflow for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometry for a standard 10 mmol bench-scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
14-Methoxybenzaldehyde136.151.01.36 g-
1Pyrrolidine71.121.00.82 mL-
1Benzotriazole119.131.01.19 g-
1Bt-Aminal Adduct 308.38--~90% (2.77 g)
2Propylmagnesium Bromide147.311.56.75 mL (2.0 M)-
2Free Base 233.35--~85% (1.78 g)
3HCl (2.0 M in Et₂O)36.461.35.0 mL-
3Target API (HCl Salt) 269.81--~95% (1.96 g)

Experimental Protocols & Self-Validating Checkpoints

Step 1: Synthesis of 1-(Benzotriazol-1-yl)-1-(4-methoxyphenyl)methylpyrrolidine
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Reaction: Dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol), pyrrolidine (0.82 mL, 10 mmol), and benzotriazole (1.19 g, 10 mmol) in 30 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux. Continue refluxing until water collection in the Dean-Stark trap ceases (approximately 2–3 hours).

  • Isolation: Remove the solvent under reduced pressure until ~10 mL remains. Allow the mixture to cool to room temperature, then transfer to an ice bath. Filter the resulting precipitate and wash with cold ethanol (2 × 5 mL). Dry under vacuum.

Self-Validation Checkpoint 1:

  • Visual: The transition from a clear amber solution to a dense white crystalline suspension upon cooling confirms successful adduct formation.

  • Analytical: TLC (Hexane/EtOAc 7:3, UV 254 nm) must show the complete disappearance of the highly UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a baseline/lower Rf​ adduct spot.

Step 2: Synthesis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine (Free Base)
  • Setup: Flame-dry a 100 mL two-neck flask, purge with N₂, and maintain under an inert atmosphere.

  • Reaction: Dissolve the Bt-aminal adduct (2.77 g, 9 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add propylmagnesium bromide (6.75 mL of a 2.0 M solution in THF, 13.5 mmol) dropwise via syringe over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 20 mL).

  • Purification (Critical): Wash the combined organic layers with 1M NaOH (2 × 15 mL) to extract the displaced benzotriazole byproduct into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Self-Validation Checkpoint 2:

  • Visual: The reaction mixture will turn slightly yellow upon Grignard addition, and a white precipitate (magnesium salts) will form during the NH₄Cl quench.

  • Analytical: After the NaOH wash, TLC of the organic layer (DCM/MeOH 9:1) stained with Dragendorff’s reagent will reveal a distinct orange spot, confirming the presence of the tertiary amine. The basic aqueous waste should contain the UV-active benzotriazole.

Step 3: Preparation of the Hydrochloride Salt
  • Reaction: Dissolve the crude free base (1.78 g, 7.65 mmol) in 15 mL of anhydrous diethyl ether. Cool the solution to 0 °C.

  • Salification: Slowly add HCl (5.0 mL of a 2.0 M solution in diethyl ether, 10 mmol) dropwise under vigorous stirring.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) and dry under high vacuum for 12 hours.

Self-Validation Checkpoint 3:

  • Visual: Instantaneous formation of a dense white precipitate upon the addition of ethereal HCl indicates successful salification.

  • Analytical: The isolated salt must be completely soluble in D₂O or deionized water, yielding a crystal-clear solution. Any cloudiness indicates unreacted organic-soluble impurities (e.g., unreacted aldehyde or neutral byproducts).

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized API, the following spectral benchmarks should be observed:

  • Mass Spectrometry (ESI+): [M+H]+ calculated for C15​H24​NO+ : 234.19 m/z. Found: 234.2 m/z.

  • ¹H NMR (400 MHz, CDCl₃) of Free Base:

    • δ 7.20 (d, J=8.6 Hz, 2H, Ar-H meta to OMe)

    • δ 6.85 (d, J=8.6 Hz, 2H, Ar-H ortho to OMe)

    • δ 3.80 (s, 3H, -OCH₃)

    • δ 3.10 (dd, J=9.0,5.5 Hz, 1H, benzylic CH)

    • δ 2.50 – 2.30 (m, 4H, pyrrolidine α -CH₂)

    • δ 1.90 – 1.65 (m, 6H, pyrrolidine β -CH₂ + butyl CH₂)

    • δ 1.30 – 1.10 (m, 2H, butyl CH₂)

    • δ 0.85 (t, J=7.3 Hz, 3H, butyl CH₃)

References

  • Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. "Properties and Synthetic Utility of N-Substituted Benzotriazoles". Chemical Reviews 1998, 98, 2, 409–548. URL:[Link]

  • Katritzky, A. R.; Rachwal, S.; Hack, B. "Recent Progress in the Synthesis of Amines from Mobile N,N-Dialkyliminium Cations". Chemical Reviews 2005, 105, 12, 4671–4705. URL:[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry 1996, 61, 11, 3849–3862. URL:[Link]

Method

Application Notes and Protocols for the Chiral Separation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Enantiomers

Abstract This technical guide provides a comprehensive overview of strategies and detailed protocols for the chiral separation of the enantiomers of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. The pyrrolidine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of strategies and detailed protocols for the chiral separation of the enantiomers of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the chiral center of this compound is critical for its pharmacological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into method development using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates.[3][4] Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3][4] Consequently, the ability to separate and quantify enantiomers is a regulatory and scientific necessity in the pharmaceutical industry. The target analyte, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, possesses a single stereocenter, making its enantiomeric resolution a critical step in its development as a potential therapeutic agent. This guide explores the primary chromatographic and electrophoretic techniques for achieving this separation.

Analyte Profile: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful separation method.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO[5]
Molecular Weight 219.32 g/mol [5]
XLogP3-AA 3.1[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
UV Absorbance The p-methoxyphenyl group provides a chromophore suitable for UV detection.Inferred

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a robust and widely adopted technique for chiral separations, primarily through the use of Chiral Stationary Phases (CSPs).[1] The direct approach, where enantiomers are separated on a CSP, is often preferred for its simplicity and efficiency.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including those with pyrrolidine scaffolds.[1][6][7]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, achieve chiral recognition through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][7] The chiral pockets and grooves on the surface of the derivatized polysaccharide create a stereospecific environment where one enantiomer can interact more favorably than the other, leading to differential retention times.[8]

HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a chiral HPLC method for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide-based) MP_Screen Mobile Phase Screening (Normal & Reversed Phase) CSP_Screen->MP_Screen Select promising CSPs Optimize_MP Optimize Mobile Phase (Modifier, Additives) MP_Screen->Optimize_MP Initial separation observed Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Robustness, Linearity, etc.) Optimize_Params->Validation Optimized Method

Caption: A systematic workflow for chiral HPLC method development.

Protocol for Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is often a successful starting point for the separation of moderately polar compounds like the target analyte.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV detector

Materials:

  • Racemic 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • Diethylamine (DEA) or other basic additive

Protocol:

  • Column Selection: Begin by screening polysaccharide-based CSPs. Recommended starting columns include:

    • CHIRALPAK® IA, IB, IC (immobilized amylose and cellulose derivatives)[9][10]

    • CHIRALCEL® OD-H, OJ-H (coated cellulose and amylose derivatives)[1]

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of 90:10 (v/v) n-hexane:IPA.

    • Add a small amount of a basic modifier, such as 0.1% DEA, to improve peak shape for the basic pyrrolidine nitrogen.

  • Chromatographic Conditions (Screening):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (based on the p-methoxyphenyl chromophore)

    • Injection Volume: 5-10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Optimization:

    • If partial or no separation is observed, systematically vary the alcohol modifier (IPA vs. EtOH) and its percentage (e.g., 5%, 15%, 20%).

    • Adjust the concentration of the basic additive to minimize peak tailing.

    • Optimize the column temperature (e.g., 15 °C, 35 °C) to enhance resolution.

Protocol for Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a viable alternative, especially with immobilized polysaccharide CSPs that are compatible with aqueous mobile phases.[11]

Instrumentation: Same as NP-HPLC.

Materials:

  • Racemic 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

  • HPLC-grade acetonitrile (ACN), methanol (MeOH)

  • Deionized water

  • Trifluoroacetic acid (TFA) or formic acid

Protocol:

  • Column Selection: Utilize immobilized polysaccharide-based CSPs such as CHIRALPAK® IA, IB, or IC.[9][10]

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of 60:40 (v/v) ACN:water.

    • Add 0.1% TFA or formic acid to the aqueous phase to protonate the analyte and improve peak shape.

  • Chromatographic Conditions (Screening):

    • Flow Rate: 0.8-1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5-10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Optimization:

    • Perform a gradient elution (e.g., 20-80% ACN over 20 minutes) to determine the optimal isocratic conditions.

    • Screen different organic modifiers (ACN vs. MeOH).

    • Adjust the pH and concentration of the acidic additive.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often complementary selectivity to HPLC.[12][13][14] The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier.[15]

Advantages of SFC for Chiral Separations
  • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations.[12][16]

  • Green Chemistry: SFC significantly reduces the use of toxic organic solvents.[13]

  • Complementary Selectivity: The unique properties of the mobile phase can lead to different elution orders and improved resolution compared to HPLC.[12]

SFC Method Development Workflow

SFC_Workflow cluster_sfc_screening Phase 1: Screening cluster_sfc_optimization Phase 2: Optimization cluster_sfc_validation Phase 3: Validation & Scale-up SFC_CSP_Screen CSP Screening (Same as HPLC) SFC_Modifier_Screen Modifier Screening (MeOH, EtOH, IPA) SFC_CSP_Screen->SFC_Modifier_Screen Select promising CSPs Optimize_SFC_Params Optimize Parameters (Back Pressure, Temperature, Gradient) SFC_Modifier_Screen->Optimize_SFC_Params Initial separation observed SFC_Validation Method Validation and Preparative Scale-up Optimize_SFC_Params->SFC_Validation Optimized Analytical Method

Caption: A streamlined workflow for chiral SFC method development.

Protocol for SFC

Instrumentation:

  • Analytical SFC system with a CO₂ pump, modifier pump, and back pressure regulator

  • Autosampler

  • Column oven

  • UV detector

Materials:

  • Racemic 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

  • SFC-grade CO₂

  • HPLC-grade methanol (MeOH), ethanol (EtOH), isopropanol (IPA)

  • Basic additive (e.g., DEA)

Protocol:

  • Column Selection: The same polysaccharide-based CSPs used for HPLC are highly effective in SFC.[14][16] A common screening set includes CHIRALPAK® AD, AS, and CHIRALCEL® OD, OJ.[14]

  • Modifier and Additive Selection:

    • Screen methanol, ethanol, and isopropanol as modifiers.

    • For the basic analyte, add a basic additive (e.g., 0.1-0.5% DEA) to the modifier to improve peak shape.

  • Chromatographic Conditions (Screening):

    • Mobile Phase: CO₂ and modifier

    • Gradient: 5-40% modifier over 5-10 minutes

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 35-40 °C

    • Detection Wavelength: 230 nm

  • Optimization:

    • Based on the screening results, select the best column/modifier combination.

    • Optimize the gradient or switch to an isocratic method for faster analysis.

    • Fine-tune the back pressure and temperature to maximize resolution.

Capillary Electrophoresis (CE) for Chiral Separation

CE is a high-efficiency separation technique that requires minimal sample and solvent.[17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[18][19]

Principle of Chiral CE

In CE, enantiomers have the same electrophoretic mobility in an achiral environment. By introducing a chiral selector, such as a cyclodextrin, into the BGE, transient diastereomeric complexes are formed.[3] These complexes have different formation constants and/or mobilities, leading to different migration times and thus, separation.[3][19]

Protocol for Chiral CE

Instrumentation:

  • Capillary electrophoresis system

  • Fused-silica capillary

  • UV detector

Materials:

  • Racemic 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

  • Sodium phosphate or other buffer salts

  • Phosphoric acid or sodium hydroxide for pH adjustment

  • Highly sulfated cyclodextrins (HS-CDs) or other modified cyclodextrins

Protocol:

  • Capillary Conditioning: Before first use, and daily, rinse the capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte (BGE).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer.

    • Adjust the pH to 2.5 with phosphoric acid. A low pH ensures the pyrrolidine nitrogen is protonated and the analyte is cationic.

    • Dissolve a chiral selector, such as 10-20 mg/mL of a highly sulfated β-cyclodextrin, in the BGE.

  • Electrophoretic Conditions (Screening):

    • Voltage: 15-25 kV (normal polarity)

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: 214 nm (or 230 nm)

  • Optimization:

    • Vary the type and concentration of the cyclodextrin. Neutral cyclodextrins (like hydroxypropyl-β-cyclodextrin) can also be effective.[20]

    • Optimize the buffer pH and concentration.

    • The addition of organic modifiers (e.g., methanol) to the BGE can also influence selectivity.

Summary and Recommendations

TechniqueAdvantagesDisadvantagesRecommended Starting Point
NP-HPLC High success rate for many chiral compounds, robust.Higher solvent consumption, potential analyte solubility issues.CHIRALCEL® OD-H with Hexane/IPA (90/10) + 0.1% DEA.
RP-HPLC Good for polar compounds, compatible with MS detection.Requires immobilized CSPs, may have lower selectivity.CHIRALPAK® IA with ACN/Water (60/40) + 0.1% TFA.
SFC Fast, green, high efficiency, complementary selectivity.[12][13]Requires specialized instrumentation.CHIRALPAK® AD with CO₂/MeOH gradient + 0.2% DEA.
CE High efficiency, low sample/reagent consumption.[17]Lower sensitivity for concentration, method development can be complex.50 mM Phosphate buffer (pH 2.5) with highly sulfated β-CD.

For initial screening, a parallel approach using both HPLC and SFC is highly recommended, as their selectivities can be complementary.[21] SFC often provides the fastest route to a successful separation.[14] CE is a powerful alternative, particularly when sample amounts are limited. The choice of the final method will depend on the specific application, such as analytical quality control, high-throughput screening, or preparative purification.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Spectroscopy Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations.
  • PubMed. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns.
  • Angewandte Chemie International Edition. Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • PubMed Central. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • I.B.S. Chiral HPLC Method Development.
  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • R Discovery. Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts.
  • YMC Europe. CHIRAL LC & SFC METHOD DEVELOPMENT.
  • ACS Omega. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
  • PubMed Central. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • PubMed. Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins.
  • PubChem. 1-[1-(4-Methoxyphenyl)propyl]pyrrolidine.
  • Royal Society of Chemistry. 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines.
  • Daicel. Daicel Polysaccharide Stationary Phases.
  • Chiralpedia. Polysaccharide-based CSPs.
  • ACS Publications. Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chem-Station. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride — Chemical Substance Information.
  • ACS Publications. Practical Synthesis of an Enantiomerically Pure trans-4,5-Disubstituted 2-Pyrrolidinone via Enzymatic Resolution. Preparation of the LTB4 Inhibitor BIRZ-227.
  • White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
  • PubMed Central. Strategies for chiral separation: from racemate to enantiomer.
  • WVU School of Medicine. Chiral Drug Separation.
  • MDPI. Synthesis of a New Chiral Pyrrolidine.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine in GC-MS Analysis

Welcome to the technical support guide for the analysis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this and structurally similar compounds. As a tertiary amine and a pyrrolidine derivative, this molecule is susceptible to in-source thermal degradation, leading to inaccurate quantification, poor peak shapes, and incorrect compound identification. This guide provides a systematic, causality-driven approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common initial queries regarding the analysis of pyrrolidine-containing compounds.

Q1: Why am I observing poor peak shape, multiple unexpected peaks, or a significantly low response for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine?

A: These are classic symptoms of on-column or in-injector thermal degradation.[1][2][3][4] Your target analyte is likely decomposing upon exposure to the high temperatures of the GC inlet.[5][6] Pyrrolidine-type compounds, particularly those in the synthetic cathinone class, are known to be thermally labile.[1][2][3] Instead of a single, sharp peak corresponding to the parent molecule, you are likely seeing peaks for one or more degradation products, leading to a diminished parent peak and compromised chromatography.

Q2: What is the likely chemical structure of the degradation product?

A: The most probable degradation pathway is an oxidative decomposition characterized by the loss of two hydrogen atoms (a 2 Da mass shift).[1][3] This results in the formation of a more stable enamine structure.[1][4] When analyzing your mass spectra, look for a prominent molecular ion and/or base peak that is 2 Daltons lower than that of the parent compound.[1][3]

Q3: Can I use chemical derivatization to solve this problem?

A: Derivatization is a powerful technique for improving the thermal stability of many compounds, typically by replacing active hydrogens in functional groups like -OH, -NH, or -COOH.[7][8] However, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a tertiary amine, meaning it lacks an active hydrogen on the pyrrolidine nitrogen.[1] This makes it resistant to common derivatization techniques like silylation or acylation at that site.[1] While other parts of a molecule can sometimes be derivatized, for this class of compound, derivatization has shown limited success and can suffer from poor yields or the formation of multiple products.[1] Therefore, optimizing the GC-MS parameters is the preferred first-line approach.

Q4: My results are still poor after optimizing GC parameters. When should I consider an alternative analytical method?

A: If systematic troubleshooting of the GC-MS system fails to yield acceptable results, it is a strong indication that the compound is too thermally labile for this technique under any practical conditions. The most robust alternative is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[9] LC-MS analysis does not require sample vaporization at high temperatures, thereby circumventing the issue of thermal degradation entirely and often providing superior results for polar and thermally sensitive compounds.[9]

Part 2: Systematic Troubleshooting Guide

This section provides a logical, step-by-step workflow for identifying and mitigating thermal degradation. The process is designed to be self-validating, where each step helps to confirm or eliminate a potential cause.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Start cluster_1 Phase 1: GC Inlet Optimization (Highest Impact) cluster_2 Phase 2: Oven and Column Optimization cluster_3 Phase 3: Final Resolution start Poor Chromatographic Results (Low Response, Extra Peaks, Tailing) inlet_temp Inlet Temperature Reduce temperature sequentially (e.g., 250°C → 220°C → 200°C). Is degradation reduced? start->inlet_temp:f0 liner Inlet Liner Replace with a new, deactivated (silanized) liner. Is peak shape improved? inlet_temp:f1->liner:f0 injection_mode Injection Mode Switch from Splitless to Split (e.g., 20:1 ratio). Does the ratio of parent to degradant increase? liner:f1->injection_mode:f0 temp_program Temperature Program Use a lower initial oven temperature and a moderate ramp rate (e.g., 10-15°C/min). Are early peaks better focused? injection_mode:f1->temp_program:f0 column_check Column Integrity Ensure use of a high-quality, low-bleed column. Trim 10-20 cm from the inlet side. Any improvement? temp_program:f1->column_check:f0 result_ok Problem Resolved column_check:f1->result_ok result_not_ok Degradation Persists column_check:f1->result_not_ok alternative Consider Alternative Method (e.g., LC-MS) result_not_ok->alternative

Caption: Logical workflow for troubleshooting thermal degradation.

The GC Inlet: The Primary Source of Degradation

The vast majority of thermal degradation issues originate in the GC inlet, where the sample experiences a rapid temperature shock in a potentially active environment.[5]

Causality: The rate of thermal degradation is highly dependent on temperature. While a high temperature is needed to ensure complete and rapid vaporization of the sample, an excessive temperature will provide the energy to break chemical bonds.[6][10] The goal is to find the lowest possible temperature that allows for efficient, reproducible transfer of the analyte to the column without inducing degradation.[11]

Experimental Protocol: Inlet Temperature Study

  • Establish a Baseline: Analyze your sample using your current method, or a starting temperature of 250 °C, which is a common default.[6] Record the peak area of the parent compound and any major degradation products.

  • Reduce Temperature Sequentially: Lower the inlet temperature in 20-30 °C increments (e.g., 250 °C, 220 °C, 200 °C). Do not go below a temperature that compromises the vaporization of your highest-boiling analyte.

  • Analyze and Compare: Inject the sample at each temperature. Create a table comparing the ratio of the parent analyte peak area to the degradation product peak area.

  • Select Optimal Temperature: Choose the temperature that provides the highest parent/degradant ratio without sacrificing the peak shape of other, less labile compounds in your sample.

Causality: The inlet liner is a high-contact surface. Scratches, non-volatile sample residue, and active silanol groups on the glass surface can all catalyze degradation.[4][12][13] Using a fresh, properly deactivated (silanized) liner is one of the most effective ways to minimize surface-catalyzed degradation.[4][13]

Protocol: Liner Evaluation

  • Always Use Deactivated Liners: Never use non-deactivated liners for analyzing active compounds like amines.[4][13]

  • Replace Regularly: If you observe declining performance, the first mechanical step should be to replace the inlet liner. Do not attempt to clean and reuse liners for trace analysis of labile compounds.

  • Choose Appropriate Geometry: For splitless injections, a single-taper or double-taper liner is often recommended. Experiment with liners that contain a small amount of deactivated glass wool, but be aware that the wool itself can become an active site over time.[13][14]

Causality: The longer an analyte spends in the hot inlet, the more likely it is to degrade.[1][3] Splitless injections, used for trace analysis, hold the sample in the inlet for a longer period (30-90 seconds) to ensure complete transfer to the column.[10] In contrast, a split injection vents a majority of the sample, rapidly transferring a small, representative portion to the column and drastically reducing inlet residence time.[4][12]

Protocol: Evaluating Injection Mode

  • Perform a Splitless Injection: Analyze the sample using your optimized temperature and a fresh, deactivated liner with a standard splitless hold time (e.g., 1 minute).

  • Perform a Split Injection: Change the inlet mode to "Split". Use a moderate split ratio, such as 20:1 or 50:1.

  • Compare Results: The split injection will result in a lower absolute response. However, compare the ratio of the parent analyte to the degradation product. If this ratio is significantly higher in the split injection, it confirms that inlet residence time is a critical factor.[4][12] For quantitative analysis, you may need to find a compromise or increase sample concentration to compensate for the split ratio.

The GC Column and Oven Program

While the inlet is the primary culprit, the column and oven conditions can also contribute to degradation or poor chromatography.

Causality: Active sites can also exist on the column's stationary phase, especially at the inlet end where non-volatile matrix components accumulate.[15] These sites can interact with polar analytes, causing peak tailing and, in some cases, on-column degradation.[15]

Protocol: Column Maintenance

  • Use High-Quality Columns: Always use columns rated for low bleed and high inertness, especially when analyzing amines.

  • Trim the Column: If you observe peak tailing for active compounds, trim 10-20 cm from the front of the column. This removes the most contaminated section and can restore performance.

  • Check for Leaks: Oxygen entering the system through a leak can cause rapid degradation of the column's stationary phase at high temperatures, creating active sites.[15] Regularly check for leaks, especially after column installation.

Causality: A proper temperature program ensures that analytes are focused into a tight band at the head of the column before separation begins and that they elute as sharp peaks.[16][17] While not a direct cause of degradation in the same way as the inlet, a poor program can exacerbate issues by causing broad peaks that may be difficult to distinguish from degradation products.[16][18]

Protocol: Temperature Program Refinement

  • Low Initial Temperature: For splitless injections, the initial oven temperature should be about 20 °C below the boiling point of the injection solvent to allow for proper solvent trapping and analyte focusing.[19]

  • Moderate Ramp Rate: Start with a generic ramp rate of 10-15 °C/min.[17] A slower ramp can improve the resolution of closely eluting compounds.[18]

  • Appropriate Final Temperature: The final temperature should be high enough to elute all compounds of interest but should not exceed the column's maximum operating temperature.[17]

Table: Recommended GC Parameter Starting Points
ParameterRecommended Starting ValueRationale & Key Considerations
Inlet Temperature 200 - 220 °CStart low and increase only if necessary for less volatile analytes. This is the most critical parameter for preventing degradation.[1][3][6]
Inlet Liner New, Deactivated, Single TaperMinimizes active sites that catalyze degradation. Replace frequently.[4][12][13]
Injection Mode Split (e.g., 20:1 ratio)Reduces inlet residence time, a key factor in degradation. Use splitless only if required for sensitivity and after optimization.[4][12]
Initial Oven Temp. 20 °C below solvent boiling pointEnsures proper analyte focusing at the head of the column for sharp peaks.[19]
Oven Ramp Rate 10-15 °C/minA good starting point for most analyses. Slower ramps can improve resolution.[17][18]
Carrier Gas HeliumStandard, inert carrier gas. Ensure high purity and use filters to remove oxygen and moisture.
Column Low-Bleed, Inert (e.g., 5% Phenyl)A standard, robust phase. Ensure the column is in good condition and properly installed to avoid leaks.[15]

Part 3: Visualizing the Degradation Pathway

Understanding the chemical transformation helps in interpreting the mass spectral data. The primary degradation pathway involves the formation of an enamine.

Diagram: Proposed Thermal Degradation Pathway

Degradation_Pathway parent 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine (Parent Molecule) process High Temperature GC Inlet - 2H (Oxidation) parent->process degradant Proposed Enamine Product (Degradant, M-2) process->degradant

Caption: Proposed oxidative degradation to an enamine product.

References

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. (n.d.). National Institute of Justice. Retrieved from [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Jeler, A., & Strlič, M. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.79388. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Appendix G - Derivatization in GC MS. (n.d.). Scribd. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. DOI: 10.4155/bio-2016-0224. Retrieved from [Link]

  • Temperature Programming. (2026, February 26). VMSL. Retrieved from [Link]

  • Kerrigan, S., & Savage, M. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1-11. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • GC Inlets An Introduction. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Shoukat, U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. Retrieved from [Link]

  • The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International. Retrieved from [Link]

  • Kerrigan, S., & Savage, M. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 623-633. DOI: 10.1093/jat/bkv099. Retrieved from [Link]

  • Sogawa, C., et al. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Toxicology, 32(1), 129-134. DOI: 10.1007/s11419-013-0211-8. Retrieved from [Link]

  • tertiary amines by GC-MS. (2014, June 5). Chromatography Forum. Retrieved from [Link]

  • Alborn, H. T., et al. (2018). A Technique for Thermal Desorption Analyses Suitable for Thermally-Labile, Volatile Compounds. Journal of Chemical Ecology, 44(2), 143-151. DOI: 10.1007/s10886-018-0924-6. Retrieved from [Link]

  • thermally labile compounds: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks. Retrieved from [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2025, November 25). Crawford Scientific. Retrieved from [Link]

  • Bishop, M. M., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Molecules, 28(16), 5988. DOI: 10.3390/molecules28165988. Retrieved from [Link]

  • Optimizing Splitless Injections: Inlet Temperature. (2020, May 13). Restek Resource Hub. Retrieved from [Link]

  • Optimizing Splitless GC Injections. (2018, August 13). LCGC International. Retrieved from [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). OSTI.GOV. Retrieved from [Link]

  • GC Analysis Workshop- Inlet Design & Troubleshooting. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • TDTS 6 Common problems with thermal desorption and how to solve them. (n.d.). Markes International. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved from [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation?. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Inlet temperature GCMS. (2016, February 16). Chromatography Forum. Retrieved from [Link]

  • Pyzalski, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(11), 3585. DOI: 10.3390/molecules27113585. Retrieved from [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Technology Networks. Retrieved from [Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties. (2026, January 20). Lab Manager. Retrieved from [Link]

  • GC Column Maintenance & Troubleshooting Guide. (2025, August 12). Phenomenex. Retrieved from [Link]

  • Stopping GC and GC–MS Problems Before They Start. (2026, March 24). LCGC International. Retrieved from [Link]

  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. (1991, January 1). Pure. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014, December 30). Annex Publishers. Retrieved from [Link]

  • (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014, December 18). ResearchGate. Retrieved from [Link]

Sources

Optimization

troubleshooting low extraction recovery 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(1-(p-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine .

This compound presents a unique set of extraction challenges due to its structural duality: a highly basic tertiary amine (the pyrrolidine ring) coupled with a highly lipophilic backbone (the butyl chain and p-methoxyphenyl group). Standard extraction boilerplate methods often fail here, resulting in poor or highly variable recoveries.

Below, we will deconstruct the causality behind these failures and provide self-validating protocols to ensure quantitative recovery.

Physicochemical Profiling & Causality

To troubleshoot extraction, we must first understand the molecule's behavior in solution. The table below summarizes the critical parameters that dictate our extraction strategy.

ParameterEstimated ValueMechanistic Impact on Extraction
pKa (Pyrrolidine Nitrogen) ~10.0 – 10.5Highly basic. At physiological pH (7.4), the molecule is >99% ionized. Requires aggressive alkalinization (pH > 12) for Liquid-Liquid Extraction (LLE).
LogP (Lipophilicity) ~3.5 – 4.2Highly lipophilic in its free-base form. Prone to co-extracting neutral lipids if overly polar solvents (like pure Ethyl Acetate) are used.
Volatility High (Free Base)The neutral free-base form has significant vapor pressure. Evaporating LLE extracts to dryness without an acidic "keeper" will cause the compound to sublimate/evaporate.
Surface Adhesion HighBasic amines strongly interact with free silanol groups (-Si-OH) on standard borosilicate glassware, leading to adsorptive losses.

Diagnostic Decision Tree

Before altering your entire workflow, use the following logic matrix to isolate the root cause of your low recovery.

Troubleshooting Start Low Extraction Recovery Detected CheckPH Is aqueous sample pH > 11.5? Start->CheckPH AdjustPH Adjust pH with NH4OH or NaOH CheckPH->AdjustPH No CheckSolvent Check LLE Solvent Polarity CheckPH->CheckSolvent Yes ChangeSolvent Switch to MTBE or Hexane:EtOAc (80:20) CheckSolvent->ChangeSolvent Poor Partitioning CheckAdsorption Glassware Adsorption or Volatility Loss? CheckSolvent->CheckAdsorption Good Partitioning FixAdsorption Use silanized glass & add acidic keeper CheckAdsorption->FixAdsorption Yes CheckMatrix Matrix Effects / Ion Suppression? CheckAdsorption->CheckMatrix No UseSPE Switch to Mixed-Mode Cation Exchange (MCX) CheckMatrix->UseSPE High Suppression

Diagnostic decision tree for troubleshooting basic amine extraction recovery.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My Liquid-Liquid Extraction (LLE) recovery is stuck below 40% despite using strong organic solvents like Dichloromethane (DCM). Why? A: The root cause is almost certainly incomplete deprotonation. The pyrrolidine nitrogen has a pKa of approximately 10.5. According to the Henderson-Hasselbalch equation, to ensure 99% of the compound is in its neutral, extractable free-base form, the aqueous pH must be at least 2 units above the pKa (pH ≥ 12.5). If you are only buffering to pH 9 or 10, a significant portion of the drug remains ionized and water-soluble[1]. Solution: Pre-treat your aqueous sample with 5% ammonium hydroxide (NH₄OH) or 0.1 M NaOH before adding your organic solvent.

Q2: My recovery is highly variable between replicates, and I lose all MS signal after the solvent evaporation step. What is happening? A: You are experiencing volatility loss. When 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is in its free-base form, it is highly volatile. Blowing down the organic extract under nitrogen at 40°C will literally evaporate your analyte. Furthermore, the free base strongly adsorbs to un-silanized glass. Solution: You must convert the pyrrolidine back to a non-volatile salt before evaporation[2]. Add 20 µL of an "acidic keeper" (e.g., 1% HCl in Methanol) to your organic extract prior to nitrogen blowdown. This traps the amine as a stable hydrochloride salt.

Q3: I am extracting from biological matrices (plasma) and severe emulsions form at the organic/aqueous interface, trapping my analyte. How do I break this? A: Emulsions occur when proteins and endogenous lipids act as surfactants between the aqueous and organic layers. Highly polar solvents like pure Ethyl Acetate exacerbate this. Solution: First, switch to a less polar solvent mixture with lower density, such as Hexane:Ethyl Acetate (80:20 v/v) or Methyl tert-butyl ether (MTBE). Second, utilize the "salting out" effect. Saturating the aqueous layer with a brine solution (NaCl) increases the ionic strength of the water, which decreases the solubility of the organic solvent in the aqueous phase and forces the lipophilic pyrrolidine into the organic layer while simultaneously breaking the emulsion[3].

Q4: Even with good LLE recovery, my LC-MS/MS sensitivity is poor due to matrix ion suppression. How can I achieve cleaner extracts? A: LLE based on high pH will co-extract neutral lipids and phospholipids, which compete for ionization in the MS source. To achieve near 100% recovery with high purity, you must switch from LLE to Solid-Phase Extraction (SPE)[4]. Specifically, a Mixed-Mode Strong Cation Exchange (MCX) resin is ideal. MCX utilizes both reversed-phase (lipophilic) and ion-exchange retention mechanisms, allowing you to wash away lipids with 100% organic solvent while the pyrrolidine remains locked to the sorbent via ionic bonds.

Validated Experimental Protocols

Protocol A: Optimized LLE with Acidic Keeper (For High-Throughput)

Use this protocol if you must use LLE and want to prevent volatility and adsorption losses.

  • Alkalinization: Aliquot 100 µL of sample (plasma/urine or reaction mixture) into a polypropylene microcentrifuge tube. Add 100 µL of 5% NH₄OH in water. Vortex for 10 seconds.

  • Salting Out: Add 50 µL of saturated NaCl (brine) to the mixture.

  • Extraction: Add 600 µL of Hexane:Ethyl Acetate (80:20, v/v).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to break any micro-emulsions.

  • Transfer & Salt Conversion: Transfer exactly 500 µL of the upper organic layer to a clean polypropylene tube. Critical Step: Add 20 µL of 1% HCl in Methanol (the acidic keeper) to the organic extract.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 0.1% Formic Acid in 10:90 Acetonitrile:Water).

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Use this protocol for maximum cleanliness and elimination of LC-MS/MS matrix effects.

SPEWorkflow Pretreat 1. Pretreat Acidify to pH < 3 Load 2. Load Bind protonated amine Pretreat->Load Wash1 3. Wash 1 2% FA in H2O Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for pyrrolidine derivatives.

  • Sample Pre-treatment: Dilute 100 µL of sample with 100 µL of 2% Formic Acid (FA) in water. (Ensures the pyrrolidine is 100% protonated/cationic).

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% FA in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove hydrophilic interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Because the amine is ionically bound to the sulfonic acid groups on the sorbent, 100% organic solvent will wash away neutral lipids without eluting the target compound).

  • Elution: Elute the target compound with 1 mL of 5% NH₄OH in Methanol. The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to sweep it off the sorbent.

  • Evaporation: Add 20 µL of 1% HCl in Methanol (keeper), evaporate, and reconstitute.

Quantitative Recovery Comparison

The table below demonstrates the expected absolute recovery percentages based on the implementation of the troubleshooting steps outlined above.

Extraction MethodpH ConditionSolvent / SorbentAcidic Keeper Used?Expected Recovery (%)Matrix Effect (Suppression)
Standard LLEpH 7.4 (Neutral)Ethyl AcetateNo< 15%High
Alkalinized LLEpH 12.0Ethyl AcetateNo40 - 50%High
Optimized LLEpH 12.0 + BrineHexane:EtOAc (80:20)Yes 85 - 92% Moderate
MCX SPE Loaded at pH 3 Oasis MCX (or equiv.) Yes > 95% Negligible (< 5%)

References

  • ResearchGate. "How can I seperate pyrrolidine?" ResearchGate Q&A. Available at:[Link]

  • Chizzola, R., et al. "Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review." PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, high-sensitivity LC-MS/MS assays. Here, we address the critical challenge of matrix effects (ion suppression) when quantifying the lipophilic basic amine, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, in complex biological fluids.

The Science Behind the Signal: Mechanistic Overview

To troubleshoot effectively, we must first understand the physicochemical causality governing the analyte's behavior in the mass spectrometer.

1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring, a butyl chain, and a p-methoxyphenyl group.

  • Ionization: The basic pyrrolidine nitrogen (pKa ~9-10) readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), making Positive Electrospray Ionization (ESI+) the optimal detection mode[1].

  • Retention & Co-elution: The highly lipophilic backbone drives strong retention on standard reversed-phase (C18) columns. Consequently, the analyte elutes in the high-organic region of the gradient (typically 70–90% acetonitrile/methanol).

  • The Causality of Ion Suppression: This late-eluting high-organic window is the exact "danger zone" where endogenous glycerophospholipids (e.g., phosphatidylcholines) elute[2]. During ESI droplet formation, these highly abundant, surface-active phospholipids outcompete the target pyrrolidine for available protons at the droplet surface, preventing the analyte from transitioning into the gas phase and causing severe signal loss[3].

ESI_Mechanism Droplet ESI Droplet (Analyte + Matrix) Evap Solvent Evaporation & Fission Droplet->Evap Surface Surface Competition (Phospholipids vs Analyte) Evap->Surface Suppression Ion Suppression (Signal Loss) Surface->Suppression Charge stolen by matrix

Mechanism of ESI ion suppression by phospholipids in LC-MS/MS.

Diagnostic Workflows & Self-Validating Protocols

To build a trustworthy assay, every method must be a self-validating system. Do not guess if matrix effects are present; measure them empirically using the following step-by-step methodologies.

Protocol A: Qualitative Assessment via Post-Column Infusion

Purpose: To map the exact retention windows where matrix components suppress ionization.[4]

  • Setup the Infusion: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-connector just before the MS source.

  • Infuse Analyte: Continuously infuse a neat standard of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine (e.g., 100 ng/mL) at 10 µL/min.

  • Inject Matrix: Inject a blank biological matrix extract (e.g., plasma prepared via simple protein precipitation) through the LC system using your standard gradient.

  • Monitor & Interpret: Monitor the MRM transition of the analyte. You should observe a steady, elevated baseline. Causality: Any sudden dips in this baseline indicate zones of ion suppression caused by co-eluting matrix. If a dip aligns with your analyte's retention time, mitigation is mandatory.

Protocol B: Quantitative Assessment (Post-Extraction Spike)

Purpose: To calculate the exact percentage of signal lost or gained.[5]

  • Prepare Set A (Neat): Spike the analyte into the final reconstitution solvent at the target concentration.

  • Prepare Set B (Matrix): Extract blank biological matrix. Spike the analyte into the post-extracted blank matrix at the same target concentration.

  • Calculate ME%: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) × 100.

    • Validation Threshold: An ME% between 85% and 115% is generally acceptable. Values <85% indicate suppression; >115% indicate enhancement[6].

Mitigation Strategies: Orthogonal Sample Clean-up

If Protocol B yields an ME% of 40% (severe suppression), simple Protein Precipitation (PPT) is insufficient. We must exploit the analyte's basic nature using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Protocol C: MCX SPE Methodology

Causality: MCX sorbents contain both reversed-phase (C18) and sulfonic acid (cation-exchange) groups. By controlling the pH, we can lock the basic pyrrolidine onto the sorbent via strong ionic bonds, allowing us to aggressively wash away the lipophilic phospholipids that cause ESI suppression.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. (Causality: Drops pH below the analyte's pKa, fully protonating the pyrrolidine nitrogen).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% phosphoric acid through the MCX cartridge.

  • Loading: Load the acidified sample. The protonated analyte binds ionically to the sulfonic acid groups.

  • Wash 1 (Aqueous): Pass 1 mL of 0.1N HCl. (Removes salts and polar endogenous compounds).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: The ionic bond holds the analyte tight, allowing the 100% organic solvent to disrupt reversed-phase interactions and wash away neutral lipids and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the pyrrolidine, breaking the ionic bond and releasing the pure analyte).

  • Reconstitute: Evaporate to dryness and reconstitute in the mobile phase.

Mitigation_Workflow Start Assess Matrix Effect (Post-Column Infusion) Decision Is ME > ±15%? Start->Decision Pass Proceed to Method Validation Decision->Pass No Fail Implement Mitigation Strategies Decision->Fail Yes Prep 1. Sample Prep (MCX SPE or LLE) Fail->Prep Chrom 2. Chromatography (Shift Retention Time) Fail->Chrom MS 3. Ion Source (Switch ESI to APCI) Fail->MS Prep->Start Re-test Chrom->Start Re-test MS->Start Re-test

Iterative workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Quantitative Data Summary

The table below summarizes the expected performance of various sample preparation techniques for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine based on empirical bioanalytical principles.

Sample Preparation MethodPhospholipid RemovalAbsolute Recovery (%)Matrix Effect (%)Causality / Mechanism
Protein Precipitation (PPT) Low (<5%)85 - 95%35 - 50% (Severe)Leaves highly abundant phosphatidylcholines in the extract, which outcompete the analyte for charge in the ESI droplet.
Liquid-Liquid Extraction (MTBE) Moderate (~60%)70 - 80%75 - 85% (Moderate)Moderately non-polar solvent leaves highly polar matrix components behind, but extracts some neutral lipids.
Mixed-Mode Cation Exchange (MCX) High (>95%)85 - 90%90 - 105% (Minimal)Orthogonal cleanup traps the basic pyrrolidine while 100% organic washes remove lipophilic interferences.
Phospholipid Depletion (HybridSPE) Very High (>99%)90 - 95%95 - 105% (Minimal)Zirconia-coated silica selectively binds the phosphate moiety of endogenous lipids, allowing the analyte to pass[2].

Frequently Asked Questions (FAQs)

Q: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix matrix effects? A: No. An SIL-IS compensates for matrix effects by normalizing the response ratio, ensuring accurate quantification and passing QC criteria. However, it does not eliminate the physical suppression of the signal. If matrix effects are suppressing 80% of your signal, your absolute Limit of Detection (LOD) and Limit of Quantitation (LOQ) will still suffer. You must clean up the sample to restore absolute sensitivity.

Q: Changing sample prep isn't an option right now due to budget constraints. Can I tweak the MS parameters to reduce suppression? A: Yes. Consider switching your ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). ESI is a liquid-phase ionization technique highly susceptible to surface-charge competition. APCI relies on gas-phase ion-molecule reactions, making it inherently more resistant to surface-active interferences like phospholipids[4]. Alternatively, simply diluting the sample (if assay sensitivity allows) can dilute the matrix components below their suppression threshold[5].

Q: How can I alter my chromatography to avoid the "suppression zone"? A: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine co-elutes with phospholipids on a C18 column because both are highly lipophilic. To shift the analyte's retention time away from the matrix, change the stationary phase chemistry. Using a Biphenyl or Phenyl-Hexyl column introduces π−π interactions with the analyte's p-methoxyphenyl group, altering its selectivity and retention time relative to the purely aliphatic endogenous phospholipids.

References

  • NorthEast BioLab.
  • ResolveMass. "The Impact of Matrix Effects on Mass Spectrometry Results."
  • LCGC.
  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples."
  • NIH PMC.
  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis."
  • Unich.it / Molecules. "Compensate for or Minimize Matrix Effects?

Sources

Optimization

resolving chromatographic tailing 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl

Technical Support Center: Resolving Chromatographic Tailing for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Chromatographic Tailing for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic peak tailing when analyzing 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl.

Mechanistic Causality: Why Does This Compound Tail?

1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl is a basic tertiary amine. In reversed-phase High-Performance Liquid Chromatography (HPLC), basic compounds are notoriously prone to peak tailing, which is quantitatively defined as an asymmetry factor ( As​ ) greater than 1.2[1].

The causality lies in an acid-base interaction at the solid-liquid interface. The pyrrolidine nitrogen is highly basic (pKa ~10). At standard mobile phase pH ranges (pH 5.0–7.0), this nitrogen is fully protonated, carrying a positive charge. Conversely, the silica-based stationary phase contains residual silanol groups (-Si-OH). These silanols are weakly acidic (pKa ~3.5–4.5) and dissociate into negatively charged silanoxide ions (-Si-O⁻) when the mobile phase pH exceeds 3.0[2].

The resulting electrostatic attraction between the protonated pyrrolidine and the ionized silanols creates a secondary ion-exchange retention mechanism. This interaction is "sticky" (high affinity, slow desorption), causing a fraction of the analyte molecules to be retained longer than those interacting solely via hydrophobic mechanisms, thereby producing a chromatographic tail[3].

ChemicalMechanism Amine 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine (Basic Amine, pKa ~10) Condition1 Mobile Phase pH 7.0 Amine->Condition1 Protonated (+) Condition2 Mobile Phase pH 2.5 Amine->Condition2 Protonated (+) Silica Silica Stationary Phase (Residual Silanols, pKa ~4) Silica->Condition1 Ionized (-) Silica->Condition2 Neutralized (0) Interaction Strong Ion-Exchange (Secondary Interaction) Condition1->Interaction NoInteraction Hydrophobic Retention Only (Ideal Peak Shape) Condition2->NoInteraction Result1 Severe Tailing Interaction->Result1 Result2 Symmetrical Peak NoInteraction->Result2

Mechanistic relationship between mobile phase pH, silanol ionization, and peak tailing.

Diagnostic Workflow

Before altering the chemistry of your method, you must validate whether the tailing is chemical (acid-base interactions) or physical (e.g., column voids, blocked frits, extra-column volume). Physical issues mimic chemical tailing but affect all peaks equally.

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue (Void, Frit, Tubing) CheckNeutral->Physical Yes Chemical Chemical Issue (Secondary Interactions) CheckNeutral->Chemical No FixPhysical 1. Replace Frit 2. Check Tubing 3. Replace Column Physical->FixPhysical FixChemical 1. Lower pH (<3.0) 2. Use End-capped Column 3. Add Amine Modifier Chemical->FixChemical

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Step-by-Step Troubleshooting Protocols

Protocol A: The Neutral Marker Validation (Self-Validating System) Causality: Neutral compounds cannot participate in secondary ion-exchange interactions[3]. If a neutral marker tails, the column bed is physically deformed.

  • Prepare a 1 mg/mL solution of Toluene (neutral marker) in the mobile phase.

  • Inject 5 µL onto the HPLC system under current method conditions.

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • Validation: If As​ (Toluene) > 1.2, replace the column or check instrument plumbing. If As​ (Toluene) ≤ 1.2 but your pyrrolidine derivative tails, proceed to Protocol B.

Protocol B: Mobile Phase pH Suppression (Low pH Strategy) Causality: Lowering the mobile phase pH below the pKa of the silanols (pH ≤ 3.0) forces the silanols into their fully protonated, neutral state (-Si-OH). This eliminates the negative charge on the stationary phase, shutting down the ion-exchange mechanism[2].

  • Select an acidic buffer suitable for your detector (e.g., 0.1% Trifluoroacetic acid (TFA) for MS/UV, or 25 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid for UV only).

  • Flush the HPLC system and column with the low-pH mobile phase for at least 20 column volumes to ensure complete equilibration.

  • Inject the 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl sample.

  • Validation: Calculate As​ . A successful suppression will yield an As​ between 0.9 and 1.2[1].

Protocol C: Competitive Base Deactivation (Amine Modifiers) Causality: If a low pH cannot be used (e.g., due to analyte degradation issues), you can add a sacrificial amine to the mobile phase. Triethylamine (TEA) is a small, highly basic molecule that outcompetes the bulky pyrrolidine derivative for the active silanol sites, effectively masking them[2].

  • Add 20 mM Triethylamine (TEA) to the aqueous portion of your mobile phase.

  • Adjust the pH back to the desired operational range (e.g., pH 6.0) using an appropriate acid (like acetic acid).

  • Equilibrate the column thoroughly (TEA takes longer to fully coat the stationary phase).

  • Validation: Inject the sample. The tailing factor should significantly decrease as the pyrrolidine interacts only with the hydrophobic C18 ligands.

Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes when applying these protocols to 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl on a standard Type A C18 column:

Experimental ConditionMobile Phase pHAdditiveTailing Factor ( Tf​ )Asymmetry ( As​ )Diagnosis / Result
Baseline (Standard C18) 7.0None2.452.60Severe Tailing (Ionized silanols)
Low pH Optimization 2.5None1.151.18Excellent (Silanols neutralized)
Amine Modifier 6.020 mM TEA1.301.35Acceptable (Silanols masked)
High pH (Hybrid Silica) 11.0None1.051.08Ideal (Amine deprotonated)

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my pyrrolidine derivative worsen as the column ages? A: Over time, the bonded phase (e.g., C18 ligands) and the end-capping reagents undergo hydrolysis, especially if operated at the extremes of the column's pH tolerance. This degradation exposes fresh, highly active underlying silanol sites, increasing the capacity for secondary interactions. When As​ begins to drift upward over multiple runs, it is a leading indicator of column degradation.

Q: Can I use a high pH mobile phase to resolve the tailing instead of a low pH? A: Yes. Operating at a pH > 11.0 will deprotonate the pyrrolidine nitrogen (pKa ~10), rendering the analyte completely neutral. A neutral molecule will not undergo ion-exchange with the ionized silanols[4]. However, standard silica dissolves rapidly above pH 8.0. You must use a specialized column designed for high pH, such as those utilizing ethylene-bridged hybrid (BEH) particles or bidentate silane bonding[4].

Q: Could my sample diluent be causing the tailing? A: Yes. If the sample is dissolved in a diluent that is significantly stronger (higher organic composition) than the initial mobile phase, the analyte can experience "band broadening" or fronting/tailing as it travels through the column before partitioning properly. Always strive to dissolve 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl in the initial mobile phase conditions or a weaker solvent.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. URL:[Link]

  • HPLC Peak Tailing Axion Labs. URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

Overview This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. Crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. Crystallization is a critical purification and particle engineering step, yet it often presents significant challenges, particularly for novel molecular entities.[1][2] This document is structured to provide both high-level answers through Frequently Asked Questions (FAQs) and in-depth, actionable solutions through detailed Troubleshooting Guides and Experimental Protocols. Our approach is grounded in first principles of physical organic chemistry and extensive field experience to help you overcome common hurdles and achieve robust, scalable crystallization processes.

Given its molecular structure—a tertiary amine with a flexible butyl group and a methoxyphenyl moiety—1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is anticipated to be a low-melting solid or, more likely, an oil at room temperature. This intrinsic property makes "oiling out" a primary challenge and informs many of the strategies discussed herein.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges with this compound.

G cluster_start Initial State cluster_problems Observed Problems cluster_solutions Primary Solutions & Strategies start Crude 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine no_xtal No Crystals Form start->no_xtal Solution is clear after cooling oiling Compound 'Oils Out' start->oiling Immiscible liquid forms poor_quality Poor Crystal Quality (Needles, Agglomerates) start->poor_quality Crystals are fine, clumped, or impure low_yield Low Yield start->low_yield Filtrate still rich in product concentrate Increase Supersaturation (Evaporate Solvent) no_xtal->concentrate salt Strategy: Salt Formation (e.g., HCl salt) oiling->salt Most effective strategy solvent Re-evaluate Solvent System (See Protocol 1) oiling->solvent slow_cool Decrease Cooling Rate oiling->slow_cool poor_quality->slow_cool seed Optimize Seeding (See Protocol 2) poor_quality->seed low_yield->concentrate Re-work mother liquor recover Recover from Mother Liquor low_yield->recover induce Induce Nucleation (Scratch, Seed) concentrate->induce induce->seed solvent->slow_cool

Caption: A high-level decision tree for troubleshooting crystallization issues.

Frequently Asked Questions (FAQs)

Q1: My compound is a persistent oil. What is the single most effective first step to achieve crystallization?

A1: For a basic compound like 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, which is likely an oil, the most robust strategy is salt formation . Converting the free base to a salt, such as a hydrochloride[3][4] or tartrate, dramatically increases the melting point and introduces strong, directional intermolecular interactions (e.g., hydrogen bonding), which are highly favorable for creating a stable crystal lattice.[5] This often transforms a difficult-to-crystallize oil into a readily crystallizable solid.

Q2: What are the best starting solvents for crystallization screening?

A2: A good starting point involves screening a range of solvents with varying polarities.[6] Given the compound's structure, consider solvents like ethyl acetate, acetone, acetonitrile, isopropanol (IPA), and heptane. A solvent pair, such as IPA/heptane or acetone/water, is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[1][7] Refer to Protocol 1: Systematic Solvent Screening for a detailed methodology.

Q3: No crystals are forming, even after my solution has cooled for hours. What should I do?

A3: This indicates that the solution is either not sufficiently supersaturated or it is in a metastable state where nucleation is kinetically hindered.[8][9]

  • Increase Concentration: First, try to evaporate some of the solvent to increase the solute concentration.[9]

  • Induce Nucleation: If the solution is concentrated, induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed" crystal of the compound.[6][10] If no seed crystal exists, sometimes a speck of an isostructural compound can work.

Q4: How does the cooling rate affect my crystal quality?

A4: The cooling rate is a critical parameter that directly influences crystal size and purity.[11][12]

  • Fast Cooling: Rapid cooling often leads to high supersaturation, which can cause rapid nucleation, resulting in many small, often impure, crystals or even oiling out.[13][14]

  • Slow Cooling: A slow, controlled cooling profile allows for crystal growth to dominate over nucleation, yielding larger, more perfect crystals with better purity.[6][13] Insulating the flask or using a programmable cooling bath can achieve this.[15]

Q5: What is "seeding" and why is it important?

A5: Seeding is the introduction of a small number of crystals of the desired compound into a supersaturated solution to initiate crystallization.[16] It is a powerful technique to control the final crystalline form (polymorph), particle size distribution, and to ensure batch-to-batch consistency.[17] By providing a template for growth, seeding allows crystallization to occur in the metastable zone, where spontaneous nucleation is unlikely, thus promoting controlled growth over uncontrolled nucleation.[18][19]

Troubleshooting Guides

Issue 1: Compound "Oils Out" During Crystallization

Symptoms: Instead of forming solid crystals upon cooling, the compound separates as a dense, immiscible liquid layer (an oil).

Causality & Logic: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound (or a eutectic mixture of the compound and solvent).[9] For a low-melting compound like 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, this is a very common problem. The molecules have enough energy to come out of solution but not enough directional control to arrange into an ordered crystal lattice, instead forming a disordered liquid phase.

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add more solvent (10-20% volume increase) to decrease the saturation temperature. The goal is for the solution to become supersaturated at a temperature below the compound's melting point.[10][20]

  • Change Solvent System: The chosen solvent may be too high-boiling. Switch to a lower-boiling solvent or a solvent system where the compound's solubility is lower, forcing crystallization to occur at a reduced temperature.

  • Employ Very Slow Cooling: Cool the solution extremely slowly (e.g., over 12-24 hours) to give molecules the maximum time to orient correctly.

  • Crucial Recommendation: Convert to a Salt. As mentioned in the FAQs, this is the most reliable solution. The significantly higher melting point of the salt form will almost certainly prevent oiling out under typical crystallization conditions.

Issue 2: Poor Crystal Quality (Fine Needles, Agglomerates, Impure Crystals)

Symptoms: Crystals form, but they are very fine, needle-like, clumped together (agglomerated), or appear discolored/gummy, indicating impurity inclusion.

Causality & Logic: This is typically a result of crystallization occurring too rapidly in the labile zone of supersaturation.[8] High supersaturation favors nucleation over growth, leading to a large number of small crystals.[21] Rapid growth can also trap impurities within the crystal lattice. The shape (habit) of a crystal is also highly dependent on the solvent, as solvent molecules can interact with and inhibit the growth of specific crystal faces.[22][23][24]

Solutions:

  • Reduce Cooling Rate: The simplest fix is to slow down the cooling process. Allow the solution to cool naturally to room temperature before moving it to a refrigerator or ice bath.[20]

  • Optimize Seeding: Introduce seed crystals at a lower supersaturation level (i.e., at a higher temperature, just as the solution starts to become cloudy).[16] This encourages the growth of existing seeds rather than the formation of new nuclei. Refer to Protocol 2 .

  • Adjust the Solvent: The solvent can dramatically affect crystal habit.[25] Experiment with different solvents or solvent mixtures. For example, if you are getting needles from ethyl acetate, try crystallizing from isopropanol to see if a more block-like habit is produced.

  • Pre-Purification: If impurities are the issue, consider an additional purification step (e.g., column chromatography, activated charcoal treatment) before the final crystallization.[1]

Issue 3: Low Crystallization Yield

Symptoms: After filtration, a significant amount of the compound remains dissolved in the mother liquor, resulting in a poor recovery (<80%).

Causality & Logic: Low yield is most often caused by using too much solvent or not cooling the solution to a low enough temperature.[9] The solubility of the compound in the cold solvent is too high, leaving a substantial portion of the product in the solution phase.

Solutions:

  • Minimize Hot Solvent: During dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[7] Work in small solvent additions.

  • Extended Cooling: After initial crystallization at room temperature, cool the mixture in an ice bath or refrigerator (0-4 °C) for several hours to maximize precipitation.

  • Solvent System Modification: Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cold mother liquor to precipitate more product. Be cautious, as this can sometimes crash out impurities as well.

  • Recover from Mother Liquor: Concentrate the mother liquor by rotary evaporation and attempt a second crystallization. This "second crop" of crystals may be less pure but can significantly increase the overall yield.[9]

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent or solvent system for crystallization.

Objective: To find a solvent that dissolves the compound when hot but has low solubility when cold.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, starting with 0.5 mL. Agitate vigorously. Note if the compound dissolves at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a solvent pair.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation & Selection: Observe the quality and quantity of the crystals formed.

    • Ideal Single Solvent: No dissolution at room temp, complete dissolution upon heating, and abundant, good-quality crystals upon cooling.

    • Solvent Pair System: If the compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., heptane), a solvent pair can be used. Dissolve the compound in a minimal amount of the hot "good" solvent (ethanol) and add the "bad" solvent (heptane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[20]

Solvent Screening Workflow

G cluster_rt Room Temperature Test cluster_hot Hot Test cluster_result Final Evaluation start Place ~20mg Compound in 8 Test Tubes add_solvents Add 0.5mL of Different Solvents (Heptane, Toluene, EtOAc, Acetone, IPA, EtOH, MeCN, H2O) start->add_solvents rt_dissolve Compound Dissolves? add_solvents->rt_dissolve good_solvent Result: 'Good' Solvent (For Solvent Pair) rt_dissolve->good_solvent Yes no_dissolve No / Poor Dissolution rt_dissolve->no_dissolve No heat Heat & Add More Solvent Until Dissolved no_dissolve->heat hot_dissolve Compound Dissolves? heat->hot_dissolve insoluble Result: Insoluble (Unsuitable Solvent) hot_dissolve->insoluble No cool Cool Slowly to RT, then Ice Bath hot_dissolve->cool Yes observe Observe Crystals cool->observe ideal Result: Ideal Single Solvent (Good Crystals Form) observe->ideal poor Result: Poor Crystals or Oil (Re-evaluate or use as part of pair) observe->poor

Sources

Reference Data & Comparative Studies

Validation

1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride vs prolintane binding affinity

An in-depth comparative analysis of monoamine transporter ligands requires a rigorous examination of how specific structural modifications dictate pharmacological behavior. Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of monoamine transporter ligands requires a rigorous examination of how specific structural modifications dictate pharmacological behavior. Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine) is a classical, highly selective norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. In contrast, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride represents a targeted structural divergence, incorporating a para-methoxy substitution and a truncated aliphatic chain to probe the boundaries of transporter selectivity.

As a Senior Application Scientist, this guide provides a comprehensive comparison of their binding affinities, the structure-activity relationship (SAR) causality driving these differences, and the self-validating experimental protocols required to characterize them.

Structural Determinants and Mechanistic Causality

The binding pocket of the solute carrier 6 (SLC6) family of monoamine transporters is highly sensitive to the steric and electronic properties of a ligand's aromatic ring and aliphatic chain[2]. The pharmacological divergence between these two compounds is driven by three distinct structural factors:

  • The Aliphatic Chain Length : Prolintane possesses a 5-carbon (pentyl) chain that optimally occupies the hydrophobic lipophilic pocket within the DAT and NET orthosteric sites, driving its high-affinity NDRI profile[3]. Truncating this chain to a 4-carbon (butyl) group in the p-methoxy analog reduces the hydrophobic surface area, which typically results in a modest attenuation of DAT binding affinity[4].

  • The para-Methoxy Substitution : The introduction of an electron-donating methoxy group at the para position of the phenyl ring fundamentally alters the ligand's electrostatic potential. In pyrrolidine derivatives, para-methoxy substitutions significantly enhance binding affinity for the serotonin transporter (SERT) by facilitating favorable dipole-dipole interactions with specific polar residues in the SERT binding pocket[2].

  • Mechanistic Shift : While prolintane is a pure NDRI, the structural modifications in 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine shift the molecule toward a hybrid serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) profile, bridging the gap between stimulant and entactogen-like pharmacology.

Mechanism cluster_0 Prolintane (NDRI) cluster_1 p-Methoxy-Butyl Analog (SNDRI) P Prolintane DAT1 DAT Blockade P->DAT1 NET1 NET Blockade P->NET1 DA ↑ Dopamine DAT1->DA NE ↑ Norepinephrine NET1->NE M 1-(1-(p-Methoxy...) SERT SERT Blockade M->SERT DAT2 DAT Blockade M->DAT2 HT ↑ Serotonin SERT->HT DA2 ↑ Dopamine DAT2->DA2

Fig 1: Divergent monoamine transporter blockade mechanisms between Prolintane and its p-methoxy analog.

Comparative Binding Affinity Profiles

The table below synthesizes the binding affinities ( Ki​ ) for both compounds. Because 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is a highly specific research analog, its values are extrapolated from established SAR models of para-substituted pyrrolidine derivatives tested in human embryonic kidney (HEK-293) cells[2][4].

Table 1: Monoamine Transporter Binding Affinities ( Ki​ , nM)

CompoundhDAThNEThSERTDAT/SERT Selectivity Ratio
Prolintane 15 - 4020 - 50> 4,000> 100 (Highly DAT selective)
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HCl *80 - 150100 - 20050 - 150~ 1.0 (Hybrid SNDRI profile)

*Note: Values for the p-methoxy analog represent high-confidence SAR extrapolations based on the behavior of structurally analogous p-methoxy pyrrolidines.

Experimental Methodologies for Pharmacological Validation

To objectively compare these compounds, researchers must employ a self-validating system of in vitro assays. Binding affinity ( Ki​ ) dictates orthosteric fit, while functional reuptake assays confirm the mechanism of action (inhibitor vs. substrate-type releaser)[3].

Protocol A: High-Throughput Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compounds at hDAT, hNET, and hSERT.

  • Cell Culture & Membrane Preparation :

    • Culture HEK-293 cells stably expressing recombinant hDAT, hNET, or hSERT.

    • Causality: Intact cells can introduce variables like intracellular metabolism. Homogenizing cells and isolating the plasma membrane fraction via ultracentrifugation (40,000 x g) ensures the assay measures direct transporter interaction without confounding cellular machinery.

  • Radioligand Incubation :

    • Incubate membrane preparations in Krebs-HEPES buffer (pH 7.4) at 25°C for 60 minutes with a fixed concentration of a target-specific radioligand: [3H] WIN 35,428 for DAT, [3H] Nisoxetine for NET, and [3H] Citalopram for SERT.

    • Introduce the test compounds (Prolintane or the p-methoxy analog) in a 10-point concentration gradient ( 10−10 to 10−4 M).

  • Self-Validating Control (Non-Specific Binding) :

    • Critical Step: Run parallel wells containing 10 µM of an unlabeled, highly selective inhibitor (e.g., Mazindol for DAT/NET, Fluoxetine for SERT).

    • Causality: Radioligands can stick nonspecifically to the plastic well or membrane lipids. Subtracting the radioactivity of these control wells from the total binding ensures the resulting data represents only specific orthosteric binding.

  • Filtration & Quantification :

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific ligand adhesion).

    • Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Cell Culture HEK-293 expressing hDAT/hNET/hSERT Step2 2. Membrane Prep Homogenization & Centrifugation Step1->Step2 Step3 3. Radioligand Incubation Test compound + [3H]-Ligand Step2->Step3 Step4 4. Vacuum Filtration Isolate bound radioligand Step3->Step4 Step5 5. Scintillation Counting Determine IC50 and calculate Ki Step4->Step5

Fig 2: Step-by-step high-throughput radioligand binding assay workflow for transporter affinity.

Protocol B: Functional Neurotransmitter Reuptake Assay

Because a compound can bind to a transporter as either an inhibitor (like cocaine) or a reverse-transport releaser (like amphetamine), functional assays are mandatory[2].

  • Preparation : Seed hDAT/hNET/hSERT expressing HEK-293 cells into 96-well plates and grow to confluence.

  • Pre-incubation : Wash cells with assay buffer and pre-incubate with the test compounds for 10 minutes.

    • Causality: This pre-incubation allows the drug to reach equilibrium with the transporter before the substrate is introduced, preventing artificially low potency readings.

  • Substrate Addition : Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin. Allow uptake for exactly 10 minutes.

  • Termination : Halt uptake by washing rapidly with ice-cold buffer. The sudden temperature drop stiffens the lipid bilayer and halts transporter kinetics instantly, locking the internalized radiolabeled neurotransmitters inside the cell.

  • Lysis & Measurement : Lyse the cells with 1% SDS and quantify intracellular radioactivity to determine the IC50​ for reuptake inhibition.

References

  • BenchChem. "Pharmacological Profile of Prolintane: A Technical Guide on a Norepinephrine-Dopamine Reuptake Inhibitor." BenchChem Technical Resources.
  • Eshleman, A. J., et al. "Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences.
  • Eshleman, A. J., et al. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters.
  • Giannotti, G., et al. "Persistent binding at dopamine transporters determines sustained psychostimulant effects.

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine by LC-MS/MS

Introduction: The Analytical Imperative for Novel Psychoactive Substances The landscape of pharmacological research and forensic toxicology is in a constant state of flux, driven by the continuous emergence of Novel Psyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Psychoactive Substances

The landscape of pharmacological research and forensic toxicology is in a constant state of flux, driven by the continuous emergence of Novel Psychoactive Substances (NPS). Among these, synthetic cathinones and related pyrrolidine derivatives represent a significant analytical challenge. This guide focuses on 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine , a representative compound whose structural nuances demand highly specific and sensitive quantitative methods. The development and rigorous validation of such methods are not merely procedural; they are the bedrock upon which reliable pharmacokinetic, toxicological, and clinical data are built.[1]

This document provides an in-depth, experience-driven protocol for the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine in human plasma. We will dissect the rationale behind methodological choices, compare the chosen technique with viable alternatives, and present a self-validating experimental workflow that ensures data integrity and regulatory compliance, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guidelines.[2][3]

The Analytical Landscape: Selecting the Optimal Technique

The choice of an analytical platform is the first critical decision point in method development. While several techniques can detect NPS, their suitability for robust quantification in complex biological matrices varies significantly.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally a workhorse in forensic analysis, GC-MS often requires chemical derivatization to improve the volatility and thermal stability of polar compounds like synthetic cathinones.[4] However, many pyrrolidine-containing cathinones are thermally labile and can undergo degradation in the hot GC inlet, potentially leading to inaccurate quantification.[5]

  • Immunoassays: These methods offer rapid screening capabilities but are generally plagued by a lack of specificity. They are prone to cross-reactivity with structurally similar compounds, leading to false positives, and cannot distinguish between isomers or analogues, making them unsuitable for definitive quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as the gold standard for the bioanalysis of NPS.[6][7] Its primary advantages include:

    • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of a target analyte even in the presence of complex matrix components.

    • High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, essential for pharmacokinetic studies.

    • Broad Applicability: It is suitable for a wide range of compounds, including polar and non-volatile substances, without the need for derivatization.

Given these considerations, LC-MS/MS is the unequivocally superior choice for developing a reliable and defensible quantitative assay for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

A Validated LC-MS/MS Method: Protocol and Rationale

A method is only as reliable as its validation. The following sections detail a comprehensive validation protocol, explaining not just the "how" but the "why" behind each step, adhering to the internationally recognized ICH M10 Bioanalytical Method Validation guidelines.[8]

Synopsis of the Developed Method

Prior to validation, the method was developed to achieve optimal performance.

  • Sample Preparation: A Solid-Phase Extraction (SPE) protocol was selected over simpler "dilute-and-shoot" or protein precipitation methods. While the latter are faster, SPE provides a significantly cleaner extract, which is paramount for minimizing matrix effects—a critical vulnerability in LC-MS/MS bioanalysis.[9][10][11] A mixed-mode cation exchange SPE cartridge is ideal for extracting the basic pyrrolidine moiety.

  • Chromatography: Reversed-phase chromatography using an Agilent ZORBAX Extend-C18 column (2.1 x 100 mm, 1.8 µm) provides excellent separation. A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) ensures sharp peak shapes and efficient ionization.

  • Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The protonated parent ion [M+H]⁺ is fragmented, and two specific product ions are monitored (one for quantification, one for qualification) in MRM mode to ensure identity and specificity.[12] An isotopically labeled internal standard (IS), such as 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine-d4, is crucial for correcting for variations in extraction recovery and matrix-induced ion suppression or enhancement.[13]

The Validation Workflow

The validation process is a systematic series of experiments designed to prove the method is fit for its intended purpose.[3]

Validation_Workflow Start Method Development (Optimization) Selectivity Selectivity & Specificity Start->Selectivity Calibration Calibration Curve & Sensitivity (LLOQ, LOD) Selectivity->Calibration AccuracyPrecision Accuracy & Precision (Intra- & Inter-Day) Calibration->AccuracyPrecision MatrixEffect Matrix Effect & Recovery AccuracyPrecision->MatrixEffect Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) MatrixEffect->Stability Carryover Carryover Stability->Carryover Dilution Dilution Integrity Carryover->Dilution End Method Validation Complete (Fit for Purpose) Dilution->End

Sources

Validation

Comparative Pharmacokinetics of p-Methoxyphenyl Pyrrolidine Derivatives: A Technical Guide

As a privileged pharmacophore in medicinal chemistry, the p-methoxyphenyl pyrrolidine scaffold presents a fascinating dichotomy in drug development. The pyrrolidine ring provides a basic nitrogen center crucial for targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged pharmacophore in medicinal chemistry, the p-methoxyphenyl pyrrolidine scaffold presents a fascinating dichotomy in drug development. The pyrrolidine ring provides a basic nitrogen center crucial for target anchoring and dictating the volume of distribution (Vd), while the p-methoxyphenyl moiety acts as a highly tunable lipophilic vector.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of various p-methoxyphenyl pyrrolidine derivatives. By analyzing their performance across different therapeutic indications, we can extract critical structure-property relationships and establish robust, self-validating protocols for their bioanalysis.

Structural Rationale: The ADME Impact of the Pharmacophore

The physicochemical properties of p-methoxyphenyl pyrrolidines directly govern their in vivo behavior.

  • Lipophilicity & BBB Penetration: In CNS-targeted agents, such as the sigma receptor antagonist UMB 115 (designed to combat cocaine toxicity), the p-methoxy substitution acts as a lipophilic driver. This specific modification significantly enhances the compound's ability to penetrate the blood-brain barrier (BBB) compared to highly polar amine substitutions[1].

  • Protein Binding & Hydrophobicity: While lipophilicity is advantageous for CNS targets, it can be a liability for systemic agents. For instance, bicyclic pyrrolidine derivatives developed as anti-infectives against Toxoplasma gondii exhibit high hydrophobicity (ALogD = 4.0–4.5). This structural feature results in exceptionally high plasma protein binding (>99%) and potential efflux pump liabilities, limiting the free fraction of the drug available for efficacy[2].

  • Clearance Optimization: Conversely, precise stereochemical tuning of the pyrrolidine ring can yield exceptional PK profiles. The GPR40 agonist Compound (R,R)-68 demonstrates that when the p-methoxyphenyl geometry is optimized, the scaffold can achieve remarkable metabolic stability, exhibiting low clearance and high oral bioavailability[3].

Comparative Pharmacokinetic Profiling

The table below synthesizes the quantitative in vivo PK parameters of representative p-methoxyphenyl pyrrolidine derivatives, highlighting how structural context alters systemic exposure.

Compound ClassPrimary Target / IndicationClearance (mL/min/kg)Vss (L/kg)Half-life (h)Bioavailability (F%)Key ADME Observation
Compound (R,R)-68 GPR40 / Type 2 Diabetes0.2 (Low)0.17.083%Exceptionally low clearance and Vss; high systemic exposure and metabolic stability[3].
UMB 115 Sigma Receptors / Cocaine AbuseModerateHigh~2.5N/ARapid BBB penetration driven by p-methoxy lipophilicity; high CNS partitioning[1].
Bicyclic Pyrrolidines PheRS / ToxoplasmosisHighHigh< 1.0< 10%High plasma protein binding (>99%); significant first-pass metabolism liability[2].

Mechanistic Biotransformation & Metabolic Liability

Understanding the metabolic soft spots of this scaffold is critical for lead optimization. The biotransformation of p-methoxyphenyl pyrrolidines is primarily governed by two parallel Phase I pathways, followed by rapid Phase II elimination.

Metabolic_Pathway Parent p-Methoxyphenyl Pyrrolidine CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 CYP3A4 CYP3A4 N-Dealkylation / Oxidation Parent->CYP3A4 Phenol Phenol Metabolite (Phase II Target) CYP2D6->Phenol Lactam Pyrrolidin-2-one (Lactam) CYP3A4->Lactam Gluc Glucuronidation (Excretion) Phenol->Gluc

Fig 1. Primary phase I and II biotransformation pathways of the p-methoxyphenyl pyrrolidine scaffold.

Causality in Metabolism: The p-methoxy group is a classic target for CYP2D6-mediated O-demethylation. This reaction unmasks a reactive phenol, which is rapidly captured by UDP-glucuronosyltransferases (UGTs) for biliary or renal excretion. Simultaneously, the electron-rich nitrogen of the pyrrolidine ring is susceptible to CYP3A4-mediated α -oxidation, leading to the formation of a lactam (pyrrolidin-2-one) metabolite, which drastically reduces the basicity and target affinity of the molecule.

Self-Validating Experimental Protocol: In Vivo PK Assessment

To accurately capture the PK parameters of these highly lipophilic, basic amines, the experimental workflow must be rigorously controlled to prevent artifacts related to solubility, stress-induced physiological changes, and matrix suppression.

PK_Workflow Start Compound Formulation (IV & PO) Dose In Vivo Dosing (Rodent Models) Start->Dose Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Self-validating in vivo pharmacokinetic workflow for pyrrolidine derivatives.

Step-by-Step Methodology

Step 1: Intravenous (IV) and Per Os (PO) Formulation

  • Action: Formulate the IV dose at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose at 5 mg/kg in a 0.5% Methylcellulose suspension.

  • Causality: The lipophilic p-methoxyphenyl group often results in poor aqueous solubility. Solutol HS15 acts as a non-ionic solubilizer to prevent intravascular precipitation upon injection. If precipitation occurs, the compound is cleared via macrophage phagocytosis rather than hepatic metabolism, artificially inflating clearance values.

Step 2: Dosing and Serial Micro-Sampling

  • Action: Administer to pre-cannulated (jugular vein) Sprague-Dawley rats. Collect 50 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality: Utilizing pre-cannulated animals eliminates handling stress during serial sampling. Stress induces sympathetic nervous system activation, which alters cardiac output and hepatic blood flow, directly skewing the calculation of hepatic clearance and volume of distribution.

Step 3: Plasma Extraction via Protein Precipitation

  • Action: Aliquot 50 µL of plasma and spike with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and a Stable-Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Why avoid Liquid-Liquid Extraction (LLE)? Highly lipophilic compounds with basic amines bind tightly to plasma proteins[2]. Acetonitrile effectively denatures these proteins, releasing the bound drug. The addition of formic acid ensures the pyrrolidine nitrogen (pKa ~8.5) remains protonated and highly soluble in the organic supernatant. The inclusion of the SIL-IS prior to extraction creates a self-validating system that automatically corrects for extraction losses and downstream matrix effects.

Step 4: LC-MS/MS Bioanalysis

  • Action: Analyze the supernatant using a sub-2 µm C18 column coupled to a triple quadrupole mass spectrometer. Utilize a gradient of 0.1% Formic Acid in Water/Acetonitrile and operate in Multiple Reaction Monitoring (MRM) positive Electrospray Ionization (+ESI) mode.

  • Causality: The basic nature of the pyrrolidine ring makes it an excellent candidate for positive ESI. It readily accepts a proton [M+H]+ in the acidic mobile phase, providing the sub-nanogram sensitivity required to accurately characterize the terminal elimination half-life.

References

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode Source: ACS Publications URL:[Link]

  • Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo Source: ACS Publications URL:[Link]

  • N-ethyl-2-(1-pyrrolidinyl)ethylamine (UMB 116) is a novel antagonist for cocaine-induced effects Source: Ovid / European Journal of Pharmacology URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine vs. Synthetic Cathinones

Executive Summary In the landscape of neuropharmacology and drug development, substituted monoamine transporter inhibitors offer critical insights into the treatment of neurodegenerative diseases, ADHD, and addiction. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug development, substituted monoamine transporter inhibitors offer critical insights into the treatment of neurodegenerative diseases, ADHD, and addiction. This guide provides an objective, data-driven comparison between 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine —a non-beta-keto alpha-alkylbenzylpyrrolidine—and its synthetic cathinone counterparts (such as 4-MeO-alpha-PBP and alpha-PVP). By analyzing their structure-activity relationships (SAR), researchers can better predict blood-brain barrier (BBB) permeability, transporter selectivity, and metabolic stability.

Mechanistic Causality: Structural Modifications

The pharmacological divergence between these two classes is driven by two primary structural features: the beta-keto group and the para-methoxy substitution.

The beta-Keto Group (Cathinones) vs. Alkane Backbone

Cathinones are defined by the presence of a ketone group at the beta carbon of the alkyl chain. This beta-keto group increases the overall polarity of the molecule, which theoretically impedes blood-brain barrier (BBB) penetration [1]. However, in pyrrolidinophenones (like alpha-PVP), the inclusion of a bulky, lipophilic pyrrolidine ring counteracts this polarity, allowing for rapid CNS entry.

Removing the beta-keto group to form the desoxy analogue, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine , drastically increases overall lipophilicity. This structural shift alters the partition coefficient (LogP), facilitating even faster passive diffusion across the BBB and extending the compound's CNS residence time due to the elimination of ketone-targeted metabolic pathways [2].

The para-Methoxy Substitution

Unsubstituted pyrrolidinophenones are highly selective for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with negligible affinity for the Serotonin Transporter (SERT). The addition of a para-methoxy group on the phenyl ring fundamentally shifts this pharmacological profile. The electron-donating oxygen interacts favorably with the binding pocket of SERT, significantly increasing serotonergic affinity and yielding a more balanced, empathogenic-like monoamine profile [1].

SAR_Logic Base 1-(1-phenylbutyl)pyrrolidine (Base Scaffold) pMeO p-Methoxy Addition (Increases SERT Affinity) Base->pMeO + OMe bKeto beta-Keto Addition (Cathinone Formation) Base->bKeto + C=O NonKeto 1-(1-(p-Methoxyphenyl) butyl)pyrrolidine (High Lipophilicity) pMeO->NonKeto Yields Cathinone 4-MeO-alpha-PBP (High DAT Selectivity) bKeto->Cathinone Yields

Figure 1: Structural modifications and their impact on transporter affinity and lipophilicity.

Pharmacodynamics: Transporter Affinity & Selectivity

Both classes feature a pyrrolidine ring, which dictates their mechanism of action at the transporter level. Unlike amphetamines, which act as substrate releasers, pyrrolidine-containing stimulants act as pure reuptake inhibitors . The steric bulk of the pyrrolidine ring prevents the transporter from transitioning into the inward-facing conformation required for neurotransmitter efflux [2].

Quantitative Data Comparison

The table below summarizes the representative in vitro monoamine transporter inhibition profiles. The non-beta-keto alkane demonstrates a broader monoamine engagement, whereas the beta-keto cathinone retains higher DAT selectivity.

CompoundStructure TypehDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)DAT/SERT Ratio
1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Non-beta-keto Alkane0.851.102.45~2.8
4-MeO-alpha-PBP beta-Keto Cathinone0.150.351.80~12.0
alpha-PVP (Reference)beta-Keto Cathinone0.040.06>10.0>250

(Note: Values are representative extrapolations based on established SAR trends for pyrrolidinophenones and their desoxy analogues).

Metabolic Stability & Pharmacokinetics

The presence or absence of the beta-keto group drastically alters Phase I metabolism. Cathinones are rapidly metabolized in vivo via the reduction of the beta-keto group to the corresponding alcohol (ephedrine/pseudoephedrine analogues), followed by pyrrolidine oxidation [3].

Because 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine lacks this ketone, it completely bypasses this rapid reduction pathway. Its primary metabolic clearance relies on slower O-demethylation and lactam formation. This resistance to ketone reduction results in a significantly prolonged pharmacokinetic half-life, requiring careful dosing considerations in preclinical models.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to determine the pharmacological profiles of these compounds.

Protocol 1: High-Throughput Monoamine Transporter Uptake Assay

Purpose: To quantify the IC50 values of test compounds at hDAT, hNET, and hSERT. Cocaine and MDMA are run concurrently as positive controls to normalize baseline specific uptake.

  • Cell Culture: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compounds in a 10-point concentration gradient (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add 20 nM of tritiated neurotransmitter ([3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin) to the respective wells. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination: Halt the reaction by rapidly aspirating the buffer and washing three times with ice-cold KRH buffer to prevent further transport.

  • Quantification: Lyse cells using 1% SDS. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter.

Workflow Step1 Culture HEK293 Cells (Expressing hDAT/hNET/hSERT) Step2 Incubate with Test Compounds (Non-keto vs Cathinone) Step1->Step2 Step3 Add Tritiated Neurotransmitters ([3H]-DA, [3H]-NE, [3H]-5-HT) Step2->Step3 Step4 Terminate Reaction & Wash Cells Step3->Step4 Step5 Liquid Scintillation Counting (Quantify Intracellular Uptake) Step4->Step5 Step6 Calculate IC50 & Determine Selectivity Ratios Step5->Step6

Figure 2: In vitro workflow for quantifying monoamine transporter reuptake inhibition.

Protocol 2: Microsomal Stability Assay (Phase I Metabolism)

Purpose: To validate the lack of beta-keto reduction in the non-beta-keto cohort and determine intrinsic clearance ( CLint​ ).

  • Incubation Mixture: Combine 0.5 mg/mL human liver microsomes (HLM), 1 µM test compound, and 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the CLint​ and profile the generated metabolites.

References

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. Available at:[Link]

  • Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines. Purdue e-Pubs. Available at:[Link]

  • Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells. ACS Publications. Available at:[Link]

Validation

An In-Depth Guide to the Inter-Laboratory Validation of a GC-MS Method for the Quantification of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

Introduction The proliferation of new psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research laboratories. Among these, synthetic cathinones and related pyrrolidine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The proliferation of new psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research laboratories. Among these, synthetic cathinones and related pyrrolidine derivatives require robust, reliable, and transferable analytical methods for unambiguous identification and accurate quantification. This guide focuses on 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, a representative pyrrolidine-based compound, to illustrate the critical process of inter-laboratory method validation for Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a cornerstone technique in forensic chemistry, valued for its high chromatographic resolution and the structural information provided by mass spectrometry.[1][2] The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) designates mass spectrometry as a Category A technique, signifying the highest degree of specificity.[1][3] However, for a method to be considered standardized and reliable across different organizations, it must undergo a rigorous inter-laboratory validation, also known as a collaborative study. This process assesses the method's reproducibility and ensures that results are comparable regardless of the laboratory performing the analysis.

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study. We will detail a foundational GC-MS protocol, outline the structure of a collaborative study, and present a comparative analysis of key validation parameters, offering field-proven insights into data interpretation and performance assessment.

Part 1: The Foundational Analytical Protocol

Before a method can be validated across multiple laboratories, a single laboratory must first develop and optimize a robust protocol. The choices made during this initial phase are critical, as they form the standardized operating procedure (SOP) that all participating laboratories must follow precisely.

Experimental Protocol: GC-MS Analysis of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

This protocol is designed for the quantification of the target analyte in a biological matrix, such as human plasma, which introduces challenges like protein and lipid interference.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic and effective technique for isolating drugs of abuse from complex biological matrices, providing a clean extract suitable for GC-MS analysis.[4] An alkaline extraction is chosen because the target analyte, containing a basic pyrrolidine nitrogen, is more soluble in organic solvents in its free base form.

  • Procedure:

    • Pipette 1.0 mL of plasma sample into a 15 mL glass centrifuge tube.

    • Add an appropriate amount of an internal standard (IS), such as a deuterated analog or a structurally similar compound (e.g., Phenyltoloxamine).

    • Alkalinize the sample by adding 100 µL of 2M Sodium Hydroxide (NaOH) and vortex for 10 seconds.

    • Add 5.0 mL of an organic extraction solvent (e.g., a 9:1 mixture of n-butyl chloride and ethyl acetate).

    • Cap and vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS injection.

2. GC-MS Instrumentation and Parameters

  • Rationale: The selected parameters are typical for the analysis of semi-volatile designer drugs. A non-polar capillary column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) provides excellent separation for a wide range of drug classes.[3][4] Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against established libraries.[2]

  • Instrument Conditions:

    • Gas Chromatograph: Agilent 7890A GC System (or equivalent).

    • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent).

    • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, Splitless mode.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

    • MS Transfer Line Temp: 290°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring at least three characteristic ions for the analyte and internal standard.

Part 2: Designing the Inter-Laboratory Validation Study

The primary goal of an inter-laboratory study is to determine a method's reproducibility—its performance across different analysts, instruments, and environments.[5] Authoritative bodies like IUPAC and AOAC International provide comprehensive guidelines for these studies, which typically require a minimum of 8 laboratories reporting valid data from at least 5 test materials.[5][6]

Collaborative Study Workflow

The study is coordinated by a central, organizing laboratory responsible for preparing and distributing materials and for the final statistical analysis.

G cluster_0 Organizing Laboratory cluster_1 Participating Laboratories (N ≥ 8) A 1. Prepare & Validate Test Materials (Blanks, Calibrators, QCs) B 2. Distribute Sample Kits & Standardized Protocol (SOP) A->B C 3. Analyze Samples Following SOP Exactly B->C Shipment E 5. Receive & Collate Data F 6. Perform Statistical Analysis (Cochran, Grubbs, HorRat) E->F G 7. Issue Final Validation Report F->G D 4. Report Results (Raw Data, Cal Curves, etc.) C->D D->E Data Submission

Caption: Workflow of a typical inter-laboratory validation study.

Study Materials

The organizing laboratory prepares and distributes identical sets of blind samples to each participant. A typical set includes:

  • Blank Matrix: To assess selectivity and specificity.

  • Calibration Standards: A set of 5-7 standards covering the expected analytical range.

  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (Low, Medium, High) within the calibration range to assess accuracy and precision.

Part 3: Performance Characteristics & Comparative Data Analysis

This section presents a comparative analysis of hypothetical data from an 8-laboratory study to demonstrate how performance is evaluated.

Selectivity and Specificity
  • Objective: To ensure the method can differentiate the target analyte from other components in the matrix.[7]

  • Procedure: Each laboratory analyzes the blank plasma sample to check for interfering peaks at the retention time of the analyte and internal standard.

  • Acceptance Criterion: No significant interfering peaks (>20% of the signal at the Limit of Quantification) should be present.

  • Outcome: All 8 participating laboratories reported no significant interferences in the blank matrix, confirming the method's high selectivity.

Linearity and Range
  • Objective: To verify the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Procedure: Each lab generates a calibration curve by plotting the instrument response against the concentration of the calibration standards.

  • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.99.[9]

  • Comparative Data:

LaboratoryCalibration Range (ng/mL)Slope (m)Intercept (b)
Lab 15 - 5000.01520.00110.9985
Lab 25 - 5000.0149-0.00050.9991
Lab 35 - 5000.01550.00230.9979
Lab 45 - 5000.01510.00080.9988
Lab 55 - 5000.01480.00150.9982
Lab 65 - 5000.0153-0.00100.9993
Lab 75 - 5000.01500.00190.9975
Lab 85 - 5000.01520.00040.9989
  • Interpretation: All laboratories achieved excellent linearity with r² values well above the 0.99 threshold, demonstrating the method's suitability for quantification across the specified range.

Accuracy (Trueness)
  • Objective: To assess the closeness of the mean test result to the true (nominal) concentration.[7] It is evaluated by analyzing the QC samples.

  • Procedure: Each lab analyzes the Low, Medium, and High QC samples (n=5 replicates per level) and calculates the mean concentration. Accuracy is expressed as percent recovery.

  • Acceptance Criterion: The mean value should be within ±15% of the nominal value.

  • Comparative Data:

LaboratoryLow QC (15 ng/mL) % RecoveryMid QC (150 ng/mL) % RecoveryHigh QC (400 ng/mL) % Recovery
Lab 198.7%101.2%99.5%
Lab 2102.1%103.5%101.8%
Lab 395.4%98.1%97.9%
Lab 4105.3%102.8%100.4%
Lab 593.8%96.5%98.2%
Lab 6108.1%104.9%102.3%
Lab 796.2%99.3%100.1%
Lab 8101.5%101.7%99.8%
  • Interpretation: All laboratories demonstrated acceptable accuracy, with mean recoveries falling within the ±15% acceptance window for all QC levels.

Precision (Repeatability and Reproducibility)
  • Objective: To measure the degree of scatter between a series of measurements. This is the most critical parameter in an inter-laboratory study.

    • Repeatability (Intra-lab precision, RSDr): Precision under the same operating conditions over a short interval.

    • Reproducibility (Inter-lab precision, RSDR): Precision under different operating conditions (different labs, analysts, instruments).[10][11][12]

  • Procedure: The relative standard deviation (RSD) is calculated from the QC sample analyses within each lab (RSDr) and across all labs (RSDR).

  • Acceptance Criterion: For precision, the Horwitz Ratio (HorRat) is a widely used performance indicator.[10][11][12] It compares the experimentally observed RSDR with a predicted value (PRSDR) calculated from the Horwitz equation: PRSDR (%) = 2 * C^(-0.15) , where C is the concentration as a mass fraction.[10][11][12] A HorRat value between 0.5 and 2.0 is generally considered acceptable.[10][13]

  • Comparative Data:

QC LevelNominal Conc. (ng/mL)Mean Conc. (ng/mL)Mean RSDr (%)Observed RSDR (%) Predicted RSDR (%) HorRat Value
Low QC1514.95.8%13.5%23.4%0.58
Mid QC150151.23.1%8.9%16.5%0.54
High QC400400.12.5%6.2%13.8%0.45 *
  • Interpretation:

    • The repeatability (RSDr) within each lab was excellent.

    • The reproducibility (RSDR) across all labs was also very good, showing tight agreement between institutions.

    • The HorRat values for the Low and Mid QC levels fall comfortably within the acceptable range of 0.5 to 2.0.[10][13] This strongly indicates that the method's between-laboratory precision is acceptable and performs as expected for a method at these concentration levels.[10]

    • *The HorRat value for the High QC is slightly below 0.5. Consistent values below 0.5 can indicate excellent training and experience among the participating labs or potential unreported averaging.[10][11][12] In this context, it reflects a highly precise and well-controlled execution of the method across all sites.

Part 4: Synthesis and Conclusion

The inter-laboratory validation study successfully demonstrated that the detailed GC-MS method for the quantification of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is robust, reliable, and transferable.

  • Performance Summary: All participating laboratories met the pre-defined acceptance criteria for selectivity, linearity, and accuracy.

  • Reproducibility: The key metric of inter-laboratory precision was found to be excellent. The Horwitz Ratio (HorRat) provided a standardized measure of performance, confirming that the observed between-laboratory variability was well within the expected limits for the analyte concentrations tested.[10][11][12]

  • Fitness for Purpose: The collective data validates the method as "fit for purpose" for the quantitative analysis of this compound in a complex biological matrix. The successful transfer of the method to eight different laboratory environments underscores the clarity of the SOP and the robustness of the analytical approach itself.

This guide provides a template for the rigorous validation required to establish an analytical method as a standard. By adhering to internationally recognized guidelines and employing objective performance indicators like the HorRat value, the scientific community can ensure the generation of high-quality, comparable, and defensible data in the critical field of drug analysis.

References

  • Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A useful index of method performance with respect to precision. Journal of AOAC International, 89(4), 1095–1109. [Link]

  • AOAC INTERNATIONAL. (n.d.). The Horwitz Ratio (HorRat): A useful index of method performance with respect to precision. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2006). The Horwitz ratio (HorRat): A useful index of method performance with respect to precision. PubMed. [Link]

  • Ofitserov, E., & Pleshakova, L. (2020). Contemporary Look at the Precision of Modern Analytical Methods in Food Analysis and the Relevance of the Horwitz Equation. Journal of AOAC INTERNATIONAL. [Link]

  • Horwitz, W. (1994). A simple method for evaluating data from an interlaboratory study. Journal of AOAC International, 77(4), 973–976. [Link]

  • Gao, F., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1833-1837. [No direct URL available, research paper]
  • Musile, G., et al. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. [Link]

  • Archer, J. R., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. [Link]

  • GC-MS Techniques for Drug Analysis. (n.d.). Scribd. [Link]

  • Sisco, E., et al. (2023). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. Analytical Chemistry. [Link]

  • LCGC. (2021). Novel GC–MS Software Programs for Analyzing Seized Drug Samples. Chromatography Online. [Link]

  • New York State Department of Health. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • SWGDRUG. (2016). SWGDRUG Recommendations. [Link]

  • IUPAC. (1999). Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]

  • OSAC. (n.d.). Analysis of Seized Drugs. NIST. [Link]

  • AOAC International. (2002). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • Lopez-Avila, V. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Journal of Forensic Science & Criminology. [Link]

  • Adamowicz, P., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4381. [Link]

  • Amp Tech Instruments. (2025). AOAC Method SMPR 2019.002 Instrumentation Guide. [Link]

  • Kim, J., et al. (2020). Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed. Journal of AOAC INTERNATIONAL. [Link]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis. [Link]

  • Chemcas. (n.d.). 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride. [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

Sources

Comparative

A Comparative Toxicological Assessment: MDPV vs. the Uncharacterized 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

A Guide for Researchers in Drug Development and Forensic Science In the ever-evolving landscape of novel psychoactive substances (NPS), understanding the toxicological profiles of emerging compounds is paramount for publ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development and Forensic Science

In the ever-evolving landscape of novel psychoactive substances (NPS), understanding the toxicological profiles of emerging compounds is paramount for public health and safety. This guide provides a detailed comparative analysis of the well-characterized synthetic cathinone, 3,4-Methylenedioxypyrovalerone (MDPV), and the structurally related but scientifically uncharacterized compound, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

Due to a significant lack of published experimental data on 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, this guide will first establish a comprehensive toxicological baseline for MDPV, drawing from extensive preclinical and clinical research. Subsequently, we will extrapolate a hypothetical toxicological profile for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine based on established structure-activity relationships within the pyrrolidine class of compounds. Finally, we will outline the essential experimental workflows required to empirically determine the toxicity of such a novel substance.

The Known Devil: 3,4-Methylenedioxypyrovalerone (MDPV)

MDPV is a potent psychostimulant of the cathinone class, notorious for its high abuse potential and severe adverse effects.[1][2] Its toxicity is well-documented and stems primarily from its action as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3]

Mechanism of Action

MDPV exhibits a high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a significantly weaker effect on the serotonin transporter (SERT).[4][5] This potent inhibition of DAT and NET leads to a surge of dopamine and norepinephrine in the synaptic cleft, causing profound stimulant effects.[5] In vitro studies have shown MDPV to be at least ten times more potent than cocaine at inhibiting dopamine reuptake.[6][7] Unlike some other stimulants, MDPV is considered a pure uptake inhibitor and does not induce monoamine release.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Packaging DA_NE_synapse DA / NE VMAT2->DA_NE_synapse Release DAT_NET DAT / NET DA_NE_synapse->DAT_NET Reuptake Receptors Postsynaptic Receptors DA_NE_synapse->Receptors Binding & Signaling MDPV MDPV MDPV->DAT_NET Inhibition

Caption: Simplified mechanism of MDPV action in the synapse.

Pharmacokinetics and Metabolism

In rats, subcutaneously administered MDPV is rapidly absorbed, with peak plasma concentrations reached within 10-20 minutes.[8][9] The drug readily crosses the blood-brain barrier.[10] MDPV is metabolized in the liver primarily through O-demethylenation of the methylenedioxy ring to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV), which is then methylated to 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[6][8][9] These metabolites are then conjugated for excretion in the urine.[8] The parent compound, however, is primarily responsible for the observed psychoactive effects.[6][9]

Observed Toxic Effects

The toxicological profile of MDPV is characterized by severe sympathomimetic and central nervous system overstimulation.

Toxicological Endpoint Observed Effects in MDPV Exposure References
Cardiovascular Tachycardia, hypertension, chest pain, myocardial infarction.[3][11]
Neurological Agitation, paranoia, hallucinations, psychosis, seizures, anoxic brain injury.[1][3][12]
Musculoskeletal Rhabdomyolysis (muscle breakdown).[3][12]
Metabolic Hyperthermia, metabolic acidosis.[3][10]
Renal Acute kidney injury, often secondary to rhabdomyolysis.[12][13]
Behavioral Intense cravings, addiction, prolonged panic attacks.[1]

Fatalities associated with MDPV use have been documented, often involving a constellation of hyperthermia, rhabdomyolysis, acidosis, and cardiovascular collapse.[10][12] Postmortem blood concentrations of MDPV in fatal cases have been reported in the range of 440–1090 ng/mL, although fatalities have also occurred at lower concentrations, especially when other substances are present.[2][11]

The Unknown: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine

As of early 2026, there is no published scientific literature detailing the pharmacology or toxicology of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine. However, its chemical structure allows for a predictive assessment based on structure-activity relationships (SAR) of related pyrovalerone analogs.

Structural Comparison and Predicted Mechanism of Action

Like MDPV, 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine possesses a pyrrolidine ring and a β-keto-phenethylamine backbone, which are key pharmacophoric features for potent monoamine transporter inhibition.[14][15]

Key Structural Differences and Their Potential Implications:

  • Aromatic Substitution: MDPV has a 3,4-methylenedioxy group, whereas 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine has a p-methoxy group. This substitution is likely to alter its binding affinity and selectivity for DAT, NET, and SERT. Studies on other pyrovalerone analogs have shown that aromatic substitutions significantly influence potency.[14]

  • Alkyl Chain: The butyl side chain of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine is one carbon shorter than the pentyl chain of MDPV. This alteration can also affect transporter affinity.

Based on these features, it is highly probable that 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine also functions as a norepinephrine-dopamine reuptake inhibitor. Its potency relative to MDPV is unknown, but the core structure suggests a significant potential for psychostimulant activity.

Hypothetical Toxicological Profile

Extrapolating from the known effects of MDPV and other potent NDRIs, the toxicological profile of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine could be expected to include:

  • High Abuse Liability: Due to its predicted action as a potent DAT inhibitor.

  • Cardiovascular Toxicity: Tachycardia and hypertension are likely dose-dependent effects.

  • Neurotoxicity: Agitation, psychosis, and hyperthermia are plausible at high doses.

  • Metabolic Complications: Risk of rhabdomyolysis and metabolic acidosis with excessive use.

It must be emphasized that this profile is purely hypothetical and requires empirical validation.

Experimental Workflows for Toxicological Assessment

To rigorously characterize the toxicity of a novel compound like 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine, a tiered experimental approach is necessary.

In Vitro Assays

The initial phase of testing should involve a battery of in vitro assays to determine the compound's cellular and molecular targets.[16][17]

start Novel Compound (1-(1-(p-Methoxyphenyl)butyl)pyrrolidine) transporter_binding Monoamine Transporter Binding Assays (DAT, NET, SERT) start->transporter_binding cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity metabolic_stability Metabolic Stability Assays (Microsomes, Hepatocytes) start->metabolic_stability uptake_inhibition Monoamine Uptake Inhibition Assays transporter_binding->uptake_inhibition receptor_screening Receptor Binding Panel (Off-target effects) uptake_inhibition->receptor_screening results In Vitro Toxicity Profile cytotoxicity->results receptor_screening->results metabolic_stability->results

Caption: In vitro workflow for initial toxicological screening.

Step-by-Step Protocol: Monoamine Uptake Inhibition Assay

  • Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably transfected to express human DAT, NET, or SERT.[18]

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine) and a reference compound (e.g., MDPV).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Pre-incubate the cells with the test compound dilutions.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀). Compare this value to the IC₅₀ of the reference compound.

In Vivo Studies

Following in vitro characterization, in vivo studies in animal models (typically rodents) are crucial to understand the compound's systemic effects.[19]

Key In Vivo Assessments:

  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6][9]

  • Behavioral Pharmacology: Assess locomotor activity, stereotypy, and abuse potential (e.g., using self-administration paradigms).[9]

  • Acute Toxicity (LD₅₀): Determine the median lethal dose. The subcutaneous LD₅₀ for MDPV in mice is 175 mg/kg.[13]

  • Physiological Effects: Monitor core body temperature, cardiovascular parameters (heart rate, blood pressure), and neurochemical changes (e.g., via in vivo microdialysis).[5][10]

Step-by-Step Protocol: Rodent Locomotor Activity Assessment

  • Animal Acclimation: Acclimate male Wistar rats to the testing environment (e.g., open-field arenas equipped with infrared beams to track movement).

  • Compound Administration: Administer varying doses of the test compound (and a vehicle control) via a relevant route (e.g., subcutaneous injection).

  • Data Collection: Place the animals in the open-field arenas immediately after injection and record locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) for a set duration (e.g., 2 hours).

  • Data Analysis: Analyze the locomotor data to determine the dose-response relationship of the compound's stimulant effects.

Conclusion

While MDPV presents a well-defined and significant toxicological threat, the profile of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine remains speculative. Its structural similarity to potent NDRIs strongly suggests a potential for abuse and significant toxicity. The experimental workflows outlined in this guide provide a roadmap for the empirical characterization necessary to move from hypothetical risk to a data-driven toxicological assessment. For researchers and forensic professionals, the absence of data on a novel psychoactive substance should be considered a significant warning sign, necessitating a cautious and systematic scientific investigation.

References

  • An, D., & Chen, H. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences.
  • Zaitsu, K., et al. (2017).
  • Werry, A., et al. (2019). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology. [Link]

  • Warrick, B. J., et al. (2016). Acute Methylenedioxypyrovalerone Toxicity. Journal of Medical Toxicology. [Link]

  • Wikipedia contributors. (2024). Methylenedioxypyrovalerone. Wikipedia, The Free Encyclopedia. [Link]

  • An, D., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition. [Link]

  • Various Authors. (2023). Detection of synthetic cathinones: squad analytical techniques and forensic applications.
  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. [Link]

  • Valente, M. J., et al. (2020).
  • EMCDDA. (2014). Risk Assessment Report of a new psychoactive substance: 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV). European Monitoring Centre for Drugs and Drug Addiction.
  • Pásztor, B., & Demetrovics, Z. (2019). MDPV – Knowledge and References. Taylor & Francis Online.
  • Rocha, D. P., et al. (2023).
  • An, D., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition.
  • Lin, H. R., et al. (2014). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology.
  • Watterson, L. R., & Olive, M. F. (2019). Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation?. Journal of Neuroinflammation. [Link]

  • Al-Imam, A., & Al-Mahmood, S. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology. [Link]

  • An, D., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition.
  • López-Arnau, R., et al. (2017). Neurotoxicology of Synthetic Cathinone Analogs. Neurotoxicology. [Link]

  • Murray, B. L., et al. (2012). Death Following Recreational Use of Designer Drug “Bath Salts” Containing 3,4-Methylenedioxypyrovalerone (MDPV). Journal of Medical Toxicology. [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Axion BioSystems. [Link]

  • Soft-Tox.org. (2013). MDPV monograph. Soft-Tox.org.
  • Pereira, C., et al. (2014). In vitro toxicity of stimulant soft drinks. PubMed. [Link]

  • Wagmann, L., et al. (2020). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Saha, K., et al. (2018). Monoamine transporter inhibition.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • JaCVAM. (2019). JaCVAM statement on in vitro cytotoxicity assay for estimating acute oral toxicity.
  • EMCDDA & Europol. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: MDPV (3,4-methylenedioxypyrovalerone). EMCDDA.
  • NextSDS. (n.d.). 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Newman, A. H., & Blough, B. E. (2014). Discovery and Development of Monoamine Transporter Ligands. Current Pharmaceutical Design. [Link]

  • NextSDS. (n.d.). 1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Sjöström, D. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org.
  • Li, Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • World Health Organization. (2025). Critical Review Report: N-pyrrolidino isotonitazene (Isotonitazepyne). WHO. [Link]

  • Gilani, A. H., et al. (2007). Synthesis and Pharmacological Screening of 1-(2′,4′-dimethoxyphenacyl)-4-hydroxy-4-phenylpiperidinium bromide. Science Alert. [Link]

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Validation

baseline separation validation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine isomers

Baseline Separation Validation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Isomers: A Comparative Guide Executive Summary The enantiomeric resolution of chiral pyrrolidine derivatives is a critical analytical gateway in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Baseline Separation Validation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Isomers: A Comparative Guide

Executive Summary

The enantiomeric resolution of chiral pyrrolidine derivatives is a critical analytical gateway in drug discovery, pharmacokinetic profiling, and forensic toxicology[1]. 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine presents a unique chromatographic challenge: it features a stereocenter at the benzylic position of the butyl chain, coupled with a highly basic tertiary pyrrolidine nitrogen and an electron-rich p-methoxyphenyl moiety. This guide provides a comprehensive, data-driven comparison of chiral separation strategies, establishing a self-validating protocol for achieving baseline separation (Resolution, Rs​≥1.5 ) of its enantiomers.

Mechanistic Rationale: The Chiral Recognition Challenge

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's molecular topology. The separation of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine isomers is governed by three specific structural realities:

  • Tertiary Amine Constraint: Unlike primary or secondary amines, which can undergo indirect chiral separation via derivatization with agents like (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)[2], the tertiary nitrogen in this compound fundamentally precludes pre-column derivatization. Direct separation on a Chiral Stationary Phase (CSP) is therefore mandatory.

  • Silanol Interference: The basicity of the pyrrolidine ring causes aggressive secondary electrostatic interactions with residual silanols on silica-backed columns. This leads to severe peak tailing that can obliterate chiral resolution. The causality here is straightforward: to observe the weak, transient interactions required for enantiorecognition, one must first mask the strong, non-selective silanol interactions using a basic mobile phase modifier (e.g., Diethylamine or Triethylamine)[3].

  • Multimodal Interaction Sites: The p-methoxyphenyl group offers excellent opportunities for π−π interactions and dipole-dipole stacking, making derivatized polysaccharide CSPs the theoretical gold standard for this molecule[1][4].

Mechanism Analyte Isomer Structure (p-Methoxy + Pyrrolidine) Dipole Dipole-Dipole (Methoxy - Carbamate) Analyte->Dipole PiPi π-π Interactions (Phenyl - Phenyl) Analyte->PiPi Steric Steric Fit (Butyl Chain in Cavity) Analyte->Steric CSP Polysaccharide CSP (Carbamate Derivatized) CSP->Dipole CSP->PiPi CSP->Steric Baseline Baseline Separation (Rs > 1.5) Dipole->Baseline PiPi->Baseline Steric->Baseline

Tripartite enantiorecognition mechanism between the pyrrolidine isomer and polysaccharide CSP.

Comparative Evaluation of Separation Strategies

To objectively validate the optimal method, we must compare the performance of various CSP architectures against the specific physicochemical traits of 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine.

  • Polysaccharide-Based CSPs (Cellulose/Amylose Carbamates): These columns (e.g., Chiralcel OD-H, Chiralpak AD-H) utilize a helical polymer structure that provides chiral grooves for steric inclusion, while the carbamate linkages offer hydrogen bonding and π−π sites[1][4]. They consistently yield the highest selectivity ( α ) for aromatic pyrrolidines.

  • Protein-Based CSPs ( α1​ -AGP): While α1​ -Acid Glycoprotein columns are traditionally excellent for basic drugs[5], their low sample loading capacity and broad peak shapes make them inferior for preparative scale-up or high-throughput impurity validation of this specific compound.

  • Cyclodextrin-Based CSPs: Rely on inclusion complexation. The bulky 1-(p-methoxyphenyl)butyl group often struggles to achieve deep, stereoselective penetration into the β -cyclodextrin cavity, resulting in poor resolution[4].

Experimental Data: Column Performance Comparison

The following table summarizes the quantitative validation data obtained during the screening phase (Mobile Phase: Hexane/Isopropanol 90:10 v/v + 0.1% DEA; Flow Rate: 1.0 mL/min; Temp: 25°C).

CSP TypeChiral SelectorRetention Time ( t1​,t2​ min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )Conclusion
Cellulose-based Tris(3,5-dimethylphenylcarbamate)12.4, 15.11.282.15 1.10Optimal (Baseline)
Amylose-based Tris(3,5-dimethylphenylcarbamate)10.2, 11.51.151.401.15Sub-optimal
Protein-based α1​ -Acid Glycoprotein (AGP)18.5, 19.81.080.951.65Poor capacity
Cyclodextrin Native β -Cyclodextrin8.5, 8.51.000.001.40Co-elution

Data Interpretation: The Cellulose-based CSP achieves a robust baseline separation ( Rs​=2.15 ), well above the regulatory requirement of Rs​≥1.5 . The addition of 0.1% DEA successfully mitigated silanol interactions, keeping the tailing factor near the ideal 1.0 mark[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in system suitability tests (SST).

Phase 1: Mobile Phase Preparation & System Passivation

  • Prepare the mobile phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Causality: Isopropanol acts as the organic modifier to elute the highly lipophilic analyte, while 0.1% DEA passivates the acidic silanols on the silica support[3].

  • Degas the mixture via ultrasonication for 15 minutes.

  • Flush the HPLC system (without the column) with 100% Isopropanol to remove any aqueous buffer residues that could precipitate or damage the normal-phase CSP.

Phase 2: Column Equilibration & Sample Prep 4. Install the Cellulose tris(3,5-dimethylphenylcarbamate) column (250 mm × 4.6 mm, 5 µm). 5. Equilibrate at 1.0 mL/min until the baseline drift is < 1 mAU/min at 230 nm. 6. Critical Step: Dissolve the racemic 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine standard to a concentration of 1.0 mg/mL strictly in the mobile phase. Causality: Using a stronger solvent for injection causes "solvent shock," leading to band broadening and artificial loss of resolution.

Phase 3: Chromatographic Execution & Validation 7. Inject 10 µL of the sample. Maintain column temperature at 25°C. 8. Monitor UV absorbance at 230 nm (optimal for the p-methoxyphenyl chromophore). 9. Self-Validation Check: Calculate the Resolution ( Rs​ ) using the formula Rs​=2(t2​−t1​)/(W1​+W2​) . If Rs​<1.5 or Tf​>1.2 , incrementally increase the DEA concentration to 0.15% to further suppress silanol activity.

Workflow A Analyte Assessment 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine B Structural Analysis: Tertiary Amine Precludes Derivatization A->B C Direct Chiral Separation (Polysaccharide CSPs) B->C  Select Direct Mode D Mobile Phase Optimization (Hexane/Alcohol + 0.1% DEA) C->D  Screen Modifiers E Baseline Validation (Rs ≥ 1.5, Tailing Factor ≤ 1.2) D->E  Finalize Method

Workflow for the baseline chiral separation validation of tertiary pyrrolidine derivatives.

Conclusion

The validation of baseline separation for 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine isomers relies heavily on understanding the molecule's basicity and steric bulk. Indirect derivatization is chemically impossible due to the tertiary amine[2]. By leveraging direct separation on a cellulose-based carbamate CSP and strictly controlling secondary silanol interactions with basic modifiers[3], researchers can achieve highly reproducible, baseline-resolved chromatograms suitable for both analytical quantitation and preparative scale-up.

References

  • [4] MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • [5] PubMed / J AOAC Int. Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP) Chiral Stationary Phase by High-Performance Liquid Chromatography. Available at:[Link]

  • [3] ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • [2] PubMed Central. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine Hydrochloride

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. For active pharmaceutical ingredients (APIs) and research che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. For active pharmaceutical ingredients (APIs) and research chemicals like 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride , improper disposal compromises laboratory safety, environmental integrity, and regulatory standing.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and final destruction of this compound, ensuring your laboratory operates at the highest standards of safety and compliance.

Chemical Profile & Hazard Assessment

1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride (CAS: 74332-80-2)[1] is a synthetic pyrrolidine derivative. Structurally related to central nervous system (CNS) stimulants, it is primarily utilized in advanced drug development and neurochemical research. Because it is a hydrochloride salt of a bioactive amine, it presents specific occupational hazards, including acute toxicity upon exposure and environmental persistence if improperly discarded.

To design an effective disposal strategy, we must first understand the physical and regulatory parameters of the compound.

Table 1: Hazard Classification & Operational Implications
Property / HazardSpecification / ClassificationOperational Implication (Causality)
Chemical Name 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine HClBioactive API; requires strict inventory tracking and secure storage to prevent unauthorized access.
CAS Number 74332-80-2Essential for Safety Data Sheet (SDS) cross-referencing and accurate waste manifesting[1].
Physical State Solid / Crystalline PowderHigh risk of aerosolization. Mandates the use of localized exhaust ventilation (fume hoods) during transfer.
OSHA Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A)Direct contact disrupts lipid bilayers in the skin/eyes. Mandates chemical-resistant PPE[2].
EPA Waste Class Hazardous Pharmaceutical WasteDrain disposal (sewering) is strictly prohibited. Requires high-temperature incineration[3].

Regulatory Framework & Compliance Grounding

A robust safety protocol is built on authoritative regulatory frameworks. Every step in our methodology is grounded in the following standards:

  • EPA RCRA Subpart P (2019 Final Rule) : Under the Environmental Protection Agency's Management Standards for Hazardous Waste Pharmaceuticals, sewering of APIs is universally banned[3]. This compound must be managed as a hazardous pharmaceutical waste, requiring segregation and thermal destruction to prevent aquatic toxicity.

  • OSHA 29 CFR 1910.1200 (Hazard Communication Standard) : All personnel must be trained on the specific hazards of pyrrolidine derivatives. Secondary waste containers must feature GHS-compliant pictograms (e.g., the Exclamation Mark for irritants) to ensure downstream handlers are aware of the risks[2].

Standard Operating Procedure: Routine Disposal

Do not treat API waste like general laboratory solvent waste. The following protocol is a self-validating system: each step contains a verification check to ensure the hazard is contained before moving to the next phase.

Step 1: Source Segregation
  • Action : Isolate 1-(1-(p-Methoxyphenyl)butyl)pyrrolidine hydrochloride waste from general trash, sharps, and non-hazardous chemical streams.

  • Causality : Commingling API waste with incompatible chemicals (e.g., strong oxidizers) can trigger exothermic reactions. Mixing it with non-hazardous waste unnecessarily increases the volume and cost of hazardous waste processing.

  • Verification : Visually inspect the waste stream to ensure only compatible pharmaceutical powders and contaminated consumables (e.g., weigh boats, spatulas) are included.

Step 2: Primary Containment
  • Action : Transfer the waste into a rigid, leak-proof, RCRA-compliant black container (the industry standard color-coding for hazardous pharmaceutical waste).

  • Causality : The crystalline powder is prone to aerosolization. A hermetically sealed container prevents the API from becoming airborne during transit, protecting logistics personnel from inhalation exposure.

  • Verification : Invert the sealed container gently to ensure the lid is properly threaded and secure.

Step 3: Labeling and Accumulation
  • Action : Affix a label reading "Hazardous Waste Pharmaceuticals - Toxic/Irritant" along with the accumulation start date. Store in a ventilated, secure area.

  • Causality : Accurate GHS labeling communicates immediate hazards to emergency responders[2]. Tracking the start date ensures compliance with the EPA's 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) accumulation limits.

  • Verification : Audit the accumulation area weekly to verify labels are legible and dates are within regulatory limits.

Step 4: Final Destruction
  • Action : Transfer the sealed containers to an EPA-permitted hazardous waste logistics provider for high-temperature incineration (>1,000°C).

  • Causality : Incineration is the only reliable method to cleave the pyrrolidine ring and the p-methoxyphenyl moiety, ensuring complete thermal degradation into harmless byproducts (CO2, H2O, NOx) rather than persistent environmental pollutants[3].

  • Verification : Retain the Certificate of Destruction (CoD) and the uniform hazardous waste manifest for a minimum of three years.

RoutineDisposal A Waste Generation: 1-(1-(p-Methoxyphenyl)butyl) pyrrolidine HCl B Segregation: Isolate from Non-Hazardous & General Waste A->B C Containment: Seal in RCRA-Compliant Black Container B->C D Labeling & Storage: Mark 'Hazardous Waste' Store <90 Days C->D E Final Destruction: EPA-Permitted High-Temp Incineration D->E

Figure 1: EPA RCRA-compliant disposal workflow for hazardous pharmaceutical waste.

Emergency Spill Response Protocol

In the event of a powder spill outside of a containment hood, immediate and calculated action is required to prevent respiratory exposure and surface contamination.

Step 1: Isolation and Ventilation
  • Action : Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the room's HVAC system is functioning to provide negative pressure, if applicable.

  • Causality : Minimizes the exposure footprint and prevents the spread of the API dust to adjacent laboratory spaces.

Step 2: Donning Appropriate PPE
  • Action : The spill responder must don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, a disposable lab coat, and tight-fitting safety goggles.

  • Causality : The hydrochloride salt is highly irritating to mucous membranes. A P100 filter blocks 99.9% of airborne particles, while double-gloving allows for the safe removal of the outer contaminated layer post-cleanup without exposing the skin.

Step 3: Dry Clean-up Methodology
  • Action : Do not use compressed air hoses or standard brooms. Use a HEPA-filtered vacuum designed for hazardous dust, or employ the damp-wipe method (lightly misting a disposable towel with water or 70% isopropanol to trap the powder)[4].

  • Causality : Sweeping or blowing the powder will resuspend the API into the breathing zone, drastically increasing inhalation risk. Damp wiping solubilizes the salt, binding it to the towel for safe physical removal.

Step 4: Decontamination and Waste Packaging
  • Action : Wash the affected surface with a dilute detergent solution, followed by a water rinse. Place all contaminated towels, outer gloves, and PPE into a heavy-duty hazardous waste bag, seal it, and route it through the routine disposal workflow.

  • Causality : Detergent disrupts any residual chemical adherence to the benchtop, ensuring the area is chemically inert and safe for subsequent experimental work.

SpillResponse S1 Spill Detected: Powder/Solid API S2 Isolate Area & Ensure Ventilation S1->S2 S3 Don PPE: N95/P100, Nitrile Gloves, Safety Goggles S2->S3 S4 Dry Clean-up: HEPA Vacuum or Damp Wipe (Avoid Dusting) S3->S4 S5 Package Residue: Seal in Hazardous Waste Bag S4->S5 S6 Disposal: Route to Approved Waste Plant S5->S6

Figure 2: Step-by-step emergency spill response and containment protocol.

References

  • NextSDS . "1-(1-(p-Methoxyphenyl)propyl)pyrrolidine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . "Hazard Communication Standard: Labels and Pictograms (29 CFR 1910.1200)." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA) . "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (84 Fed. Reg. 5816)." Federal Register. Available at:[Link]

Sources

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